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  • Product: 5-Phenoxypyridine-2-carboxylic acid
  • CAS: 444919-20-4

Core Science & Biosynthesis

Foundational

5-phenoxypyridine-2-carboxylic acid CAS 444919-20-4 physical properties

Title: 5-Phenoxypyridine-2-Carboxylic Acid (CAS 444919-20-4): Physical Properties, Synthetic Workflows, and Application in Drug Discovery Abstract & Structural Rationale 5-Phenoxypyridine-2-carboxylic acid (CAS 444919-20...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 5-Phenoxypyridine-2-Carboxylic Acid (CAS 444919-20-4): Physical Properties, Synthetic Workflows, and Application in Drug Discovery

Abstract & Structural Rationale

5-Phenoxypyridine-2-carboxylic acid (CAS 444919-20-4) is a highly versatile, high-purity chemical building block utilized extensively in both agrochemical and pharmaceutical research[1]. Characterized by its phenoxypyridine scaffold, this compound serves as a critical bioisostere for diaryl ethers. By substituting a traditional phenyl ring with a pyridine ring, researchers can optimize lipid solubility, enhance metabolic stability, and improve cell membrane penetration in lead compounds[1]. This technical guide explores the physical properties, mechanistic utility, and validated synthetic protocols for deploying 5-phenoxypyridine-2-carboxylic acid in advanced drug discovery workflows, particularly in the development of TRPC6 inhibitors and Kappa Opioid Receptor (KOR) antagonists[2][3].

Quantitative Physical and Chemical Properties

Understanding the physicochemical profile of 5-phenoxypyridine-2-carboxylic acid is essential for predicting its behavior in biological systems and optimizing reaction conditions. The combination of a carboxylic acid moiety and a pyridine nitrogen makes it an excellent candidate for forming strong, directional hydrogen bonds, which is critical for receptor-ligand interactions[4].

PropertyValue / Description
IUPAC Name 5-phenoxypyridine-2-carboxylic acid[1]
CAS Registry Number 444919-20-4[1]
Molecular Formula C12H9NO3[5]
Molecular Weight 215.20 g/mol [6]
Monoisotopic Mass 215.05824 Da[5]
Predicted logP (XlogP) 2.2[5]
Hydrogen Bond Donors 1 (-COOH)
Hydrogen Bond Acceptors 4 (Pyridine N, Ether O, Carboxyl O2)
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[7][8]

Mechanistic Insights in Drug Development

As an Application Scientist, it is crucial to understand why this specific scaffold is selected over simpler benzoic acid derivatives in rational drug design:

  • Agrochemical Optimization: In the development of acetyl CoA carboxylase (ACCase) inhibitor herbicides, introducing the pyridine ring increases the π−π stacking probability with the target enzyme, thereby improving overall biological activity compared to traditional aryloxyphenoxypropionate structures[1].

  • Pharmaceutical Targeting (TRPC6 & KOR): The carboxylic acid group at the 2-position of the pyridine ring provides an ideal synthetic handle for amide coupling. In the context of Transient Receptor Potential C6 (TRPC6) ion channel inhibitors—which are investigated for treating cardiac hypertrophy and focal segmental glomerulosclerosis (FSGS)—the phenoxypyridine core provides the necessary lipophilicity to traverse cell membranes while maintaining a polar surface area conducive to target binding[3][9].

Validated Experimental Workflows

Protocol A: Synthesis of 5-Phenoxypyridine-2-carboxylic acid via Oxidation

This protocol details the oxidation of 5-phenoxypyridin-2-ylmethanol to the target carboxylic acid[2][10].

  • Causality: Potassium permanganate (KMnO 4​ ) is selected as the oxidant because it efficiently converts primary alcohols to carboxylic acids without cleaving the sensitive diaryl ether linkage. Acetone is utilized as the solvent to maintain the solubility of the starting material under mild heating (40–50 °C).

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 5-phenoxypyridin-2-ylmethanol (1.50 mmol) in 10 mL of acetone[2].

    • Oxidation: Add KMnO 4​ (4.50 mmol, 3.0 eq) portion-wise over 2 hours. Maintain the reaction temperature strictly between 40–50 °C to prevent over-oxidation or solvent boiling[2].

    • Filtration: The reaction will generate a thick black suspension of manganese dioxide (MnO 2​ ). Filter the suspension through a pad of Celite to prevent filter clogging, and wash the retentate thoroughly with 0.1 N aqueous NaOH to ensure all carboxylic acid is solubilized as the sodium salt[2].

    • Acidification & Extraction: Adjust the pH of the aqueous filtrate to 4 using 2 N aqueous HCl. Extract the resulting product with CHCl 3​ (3 × 25 mL)[2].

    • Validation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Confirm product identity via LC-MS (expected [M+H] + at m/z 216.06)[5].

Protocol B: Amide Coupling for TRPC6 Inhibitor Synthesis

This protocol describes the coupling of 5-phenoxypyridine-2-carboxylic acid with a complex amine to generate a bioactive TRPC6 inhibitor[3].

  • Causality: HATU is employed as the coupling reagent because it is highly efficient for forming amides with sterically hindered or electron-deficient amines, minimizing side reactions. DIPEA is used as a non-nucleophilic base to deprotonate the amine hydrochloride salt without interfering with the active ester formation.

  • Step-by-Step Methodology:

    • Activation: In a dry flask, dissolve 5-phenoxypyridine-2-carboxylic acid (0.41 mmol) and HATU (0.419 mmol) in 3 mL of anhydrous DMF[3].

    • Base Addition: Add DIPEA (1.05 mmol) to the mixture. Stir at room temperature for 30 minutes to allow the complete formation of the active O-At ester[3].

    • Coupling: Add the amine partner (e.g., 5-methoxy-6-(piperidin-4-yl)pyridazin-3-amine dihydrochloride, 0.41 mmol) to the activated mixture[3].

    • Reaction: Stir the reaction mixture overnight at room temperature under an inert atmosphere[3].

    • Purification & Validation: Monitor completion via HPLC-MS. Purify the crude mixture directly using Reverse-Phase HPLC (Acetonitrile/Water gradient with TFA modifier)[3][9].

Visualizations of Workflows and Pathways

SynthesisWorkflow A 5-phenoxypyridin-2-ylmethanol (Starting Material) B KMnO4, Acetone 40-50 °C, 2h (Oxidation) A->B C 5-phenoxypyridine-2-carboxylic acid (CAS 444919-20-4) B->C E HATU / DIPEA / DMF (Amide Coupling) C->E D Amine Partner (e.g., Piperazine derivative) D->E F Bioactive Molecule (TRPC6 Inhibitor / KOR Antagonist) E->F

Caption: Synthetic workflow from alcohol oxidation to downstream amide coupling for drug discovery.

TRPC6_Signaling Ligand 5-phenoxypyridine-2-carboxamide Derivative TRPC6 TRPC6 Ion Channel (Cell Membrane) Ligand->TRPC6 Binds & Inhibits Ca2 Ca2+ Influx (Inhibited) TRPC6->Ca2 Blocks NFAT Calcineurin / NFAT Pathway Activation (Suppressed) Ca2->NFAT Prevents Hypertrophy Cardiac Hypertrophy / Fibrosis (Attenuated) NFAT->Hypertrophy Mitigates

Caption: Mechanism of action for TRPC6 inhibition by phenoxypyridine derivatives mitigating fibrosis.

References

  • [1] Benchchem. "5-Phenoxypyridine-2-carboxylic acid|CAS 444919-20-4". 1

  • [2] Journal of Medicinal Chemistry - ACS Publications. "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists". 2

  • [3] European Patent Office - EP 3700902 B1. "INHIBITORS OF TRPC6". 3

  • [4] Benchchem. "Hirshfeld surface analysis and electron density analysis of 5-Phenoxypyridine-2-carboxylic acid". 4

  • [9] Google Patents - JP2021500390A. "Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor". 9

  • [7] NextSDS. "5-phenoxypyridine-2-carboxylic acid — Chemical Substance Information". 7

  • [5] PubChemLite. "5-phenoxypyridine-2-carboxylic acid (C12H9NO3)". 5

  • [6] CATO. "444919-20-4 | 5-Phenoxypicolinic acid - CATO: Reference Materials, Standards, Testing, Intermediates". 6

  • [8] NextSDS. "3-phenoxypyridine-2-carboxylic acid — Chemical Substance Information". 8

Sources

Exploratory

5-phenoxypicolinic acid molecular structure and hydrogen bonding

An In-Depth Technical Guide to 5-Phenoxypicolinic Acid: Molecular Architecture, Hydrogen Bonding, and Therapeutic Applications Executive Summary 5-Phenoxypicolinic acid (CAS: 444919-20-4) has rapidly emerged as a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Phenoxypicolinic Acid: Molecular Architecture, Hydrogen Bonding, and Therapeutic Applications

Executive Summary

5-Phenoxypicolinic acid (CAS: 444919-20-4) has rapidly emerged as a privileged structural motif in modern medicinal chemistry. Characterized by a picolinic acid core substituted with a phenoxy group at the 5-position, this molecule serves as a critical intermediate in the synthesis of highly selective Transient Receptor Potential Canonical 6 (TRPC6) channel blockers and Prolyl Hydroxylase Domain (PHD) inhibitors[1][2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, hydrogen-bonding dynamics, and field-proven experimental protocols for its synthesis and structural validation.

Physicochemical Properties & Molecular Topology

The molecular architecture of 5-phenoxypicolinic acid is defined by its rigid heteroaromatic system coupled with a flexible ether linkage. This dual nature allows it to act as a highly effective pharmacophore, capable of navigating complex protein binding pockets.

Table 1: Quantitative Physicochemical Profile

Property Value Structural Implication
CAS Number 444919-20-4[3] Standardized identification for high-purity reference materials.
Molecular Formula C12H9NO3[3] Dictates a high degree of aromaticity and lipophilicity.
Molecular Weight 215.20 g/mol [3] Low molecular weight ensures high ligand efficiency (LE) in drug design.
Hydrogen Bond Donors 1 (Hydroxyl group)[4] Facilitates highly directional interactions with target residues.

| Hydrogen Bond Acceptors | 3 to 4 (N, O atoms)[4] | Enables complex coordination networks and hydration shell formation. |

Hydrogen Bonding Dynamics & Crystal Packing

The spatial arrangement of the picolinic acid core dictates a highly specific hydrogen-bonding topology. The proximity of the pyridine nitrogen (position 1) to the carboxylic acid group (position 2) establishes a competitive dynamic between intramolecular and intermolecular hydrogen bonding.

In crystalline states, picolinic acid derivatives bypass intramolecular trapping to form robust intermolecular hydrogen-bonded dimers. These are typically characterized by head-to-tail chains involving the carboxylic O−H and the pyridine nitrogen ( O−H⋅⋅⋅N ), or classic carboxylic acid dimers ( O−H⋅⋅⋅O ). The phenoxy group at the 5-position introduces an additional hydrogen bond acceptor (the ether oxygen) and provides conformational flexibility[4]. This flexibility is causal to its biological efficacy: the ether oxygen can orient the bulky phenyl ring to maximize π−π stacking within the hydrophobic pockets of target proteins, while the picolinic core anchors the molecule via hydrogen bonds[1].

H_Bonding Core 5-Phenoxypicolinic Acid Core Scaffold Carboxyl Carboxylic Acid Group (Position 2) Core->Carboxyl Pyridine Pyridine Nitrogen (Position 1) Core->Pyridine Phenoxy Phenoxy Group (Position 5) Core->Phenoxy HBD H-Bond Donor (O-H) Carboxyl->HBD Donates HBA1 H-Bond Acceptor (C=O, C-O) Carboxyl->HBA1 Accepts HBA2 H-Bond Acceptor (N lone pair) Pyridine->HBA2 Accepts HBA3 H-Bond Acceptor (Ether O) Phenoxy->HBA3 Accepts Hydrophobic Hydrophobic / π-π Stacking Phenoxy->Hydrophobic Mediates HBD->HBA2 Intermolecular O-H···N

Structural topology and hydrogen bonding network of 5-phenoxypicolinic acid.

Therapeutic Applications: TRPC6 and PHD Inhibition

The mechanistic value of 5-phenoxypicolinic acid is most evident in its application as a backbone for novel therapeutics.

TRPC6 Inhibition: TRPC6 is a non-selective, calcium-permeable cation channel. Its overactivation is directly implicated in the pathogenesis of focal segmental glomerulosclerosis (FSGS), chronic kidney disease, and cardiac hypertrophy[5]. By coupling 5-phenoxypicolinic acid with complex amines (e.g., piperazines), researchers generate potent antagonists[6]. The picolinic acid moiety anchors the inhibitor to the channel's allosteric site, physically obstructing the calcium influx pathway and preventing downstream fibrotic signaling[5][7].

PHD Inhibition: Prolyl hydroxylase domain (PHD) proteins act as cellular oxygen sensors. Inhibiting PHD stabilizes Hypoxia-Inducible Factor (HIF), triggering a protective cellular response against ischemia[2]. 5-phenoxypicolinic acid derivatives mimic the enzymatic co-factor 2-oxoglutarate, competitively binding to the active site and displacing water molecules via their precise hydrogen-bonding arrays[2][8].

TRPC6_Pathway Drug 5-Phenoxypicolinic Acid Derivatives TRPC6 TRPC6 Channel (Overactivated) Drug->TRPC6 Antagonizes (H-Bond Anchoring) Protection Therapeutic Outcome: Renal & Cardiac Protection Drug->Protection Yields CaIn Intracellular Ca2+ Influx TRPC6->CaIn Mediates Pathology Pathology: FSGS / Cardiac Hypertrophy CaIn->Pathology Triggers Pathology->Protection Prevented by Drug

Mechanism of action for TRPC6 inhibition and downstream therapeutic outcomes.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step includes a mechanistic justification (causality) and a built-in quality control check.

Step-by-Step Synthesis of 5-Phenoxypicolinic Acid Derivatives

This protocol outlines the synthesis of 4-ethoxy-5-phenoxypicolinic acid, a highly utilized intermediate in TRPC6 inhibitor discovery[6][7].

  • Nucleophilic Aromatic Substitution (SNAr):

    • Action: Dissolve 5-fluoro-4-isopropoxypicolinonitrile (500 mg, 3.01 mmol) in 10 mL of anhydrous DMF. Add phenol (339.85 mg, 3.61 mmol) and K2​CO3​ (1.25 g, 9.03 mmol). Stir at 100°C under an N2​ atmosphere for 3 hours[7].

    • Causality: K2​CO3​ is selected as a weak base to deprotonate the phenol, enhancing its nucleophilicity without triggering the premature hydrolysis of the sensitive nitrile group. The N2​ atmosphere prevents oxidative degradation of the phenol at high temperatures.

  • Aqueous Workup & Intermediate Isolation:

    • Action: Dilute the reaction with 50 mL ethyl acetate. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography[7].

    • Causality: The brine wash is critical; it alters the osmotic pressure to forcefully partition the highly polar DMF into the aqueous phase, preventing solvent contamination in the subsequent hydrolysis step.

  • Nitrile Hydrolysis:

    • Action: Suspend the purified 4-ethoxy-5-phenoxypicolinonitrile (530 mg, 2.21 mmol) in 10 mL of 2N NaOH. Stir at 100°C overnight[6][7].

    • Causality: The harsh alkaline conditions drive the complete hydrolysis of the nitrile to the carboxylate salt. The overnight duration ensures the thermodynamic completion of the reaction.

  • Acidification & Extraction (Self-Validation Step):

    • Action: Cool the mixture and strictly adjust to pH = 4 using 1N HCl. Extract with dichloromethane (DCM) (20 mL × 2). Combine organic phases, dry over Na2​SO4​ , and concentrate to yield the final acid[7].

    • Causality: Adjusting exactly to pH 4 is a self-validating control. The pKa of the picolinic acid derivative is typically around 5. At pH 4, the molecule is fully protonated and neutral, maximizing its partition coefficient into the DCM layer. If the pH drops too low, the pyridine nitrogen will protonate, rendering the molecule water-soluble and ruining the extraction yield.

Amide Coupling for Drug Discovery (PHD Inhibitors)

To convert the acid into an active drug candidate (e.g., coupling with glycine methyl ester)[2]:

  • Activation: To a solution of 5-phenoxypicolinic acid (74 mg, 0.29 mmol) in DCM (2 mL), add EDCl (110 mg, 0.57 mmol) and HOBt (77 mg, 0.57 mmol) at room temperature[2].

    • Causality: EDCl activates the carboxylic acid, but the resulting O-acylisourea is prone to racemization and side reactions. HOBt is added to rapidly intercept this intermediate, forming a stable, highly reactive OBt-ester that guarantees high-fidelity amide bond formation.

  • Coupling: Add glycine methyl ester hydrochloride (54 mg, 0.43 mmol) and DIEA (74 mg, 0.57 mmol). Stir for 2 hours[2].

    • Causality: DIEA acts as a non-nucleophilic base, neutralizing the hydrochloride salt of the amine to free it for nucleophilic attack, without competing for the activated ester.

  • Validation: Monitor via TLC. Quench with brine (2 mL) and extract with CH2​Cl2​ [2].

Crystallization & X-Ray Diffraction Protocol

To validate the hydrogen-bonding network discussed in Section 3:

  • Supersaturation: Dissolve the synthesized 5-phenoxypicolinic acid in a binary solvent system (e.g., methanol/water) at 60°C.

    • Causality: Methanol acts as the good solvent, while water acts as the antisolvent. Heating increases kinetic energy, allowing for complete solvation and disruption of amorphous aggregates.

  • Controlled Cooling: Cool the solution at a strict rate of 0.5°C/hour to room temperature.

    • Causality: Rapid cooling causes kinetic trapping, yielding microcrystalline powder. Slow cooling ensures the system remains in the metastable zone, promoting the thermodynamic growth of single, defect-free crystals required for precise X-ray diffraction.

  • Diffraction & Mapping: Mount a prismatic crystal on a diffractometer (Mo-K α radiation). Solve the structure using direct methods to map the electron density, specifically looking for sub-3.0 Å distances between the carboxylic O−H and the pyridine N , confirming the O−H⋅⋅⋅N hydrogen bond.

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Foundational

5-Phenoxypyridine-2-carboxylic Acid in Agrochemical R&D: Scaffold Dynamics and Mechanism of Action

Executive Summary In the continuous pursuit of high-efficacy, target-specific agrochemicals, 5-phenoxypyridine-2-carboxylic acid (CAS 444919-20-4) has emerged as a privileged chemical scaffold[1]. With a monoisotopic mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the continuous pursuit of high-efficacy, target-specific agrochemicals, 5-phenoxypyridine-2-carboxylic acid (CAS 444919-20-4) has emerged as a privileged chemical scaffold[1]. With a monoisotopic mass of 215.058 Da[2], this compound serves as a critical building block for the synthesis of novel aryloxyphenoxypropionate (FOP) analogs and other Acetyl-CoA carboxylase (ACCase) inhibitors[1]. This technical guide elucidates the molecular rationale behind utilizing this scaffold, details the mechanism of ACCase inhibition, and outlines self-validating experimental workflows for researchers developing next-generation herbicides targeting resistant grassy weeds.

Molecular Rationale: The Phenoxypyridine Scaffold

The transition from traditional phenyl-based FOPs to pyridine-based scaffolds is driven by precise structural and electronic advantages:

  • Enhanced Binding Affinity: Introducing the highly electron-deficient pyridine ring significantly increases the probability of π−π stacking interactions with aromatic residues within the target enzyme's active site, improving overall biological activity[1].

  • Derivatization Vectors: The scaffold provides optimal functional groups for modification. The carboxylic acid at position 2 allows for esterification or amide coupling (often utilizing HATU and DIPEA in DMF[3]), while the phenoxy group at position 5 can be modified via nucleophilic aromatic substitution (SNAr)[1].

Mechanism of Action: Plastidic ACCase Inhibition

The primary target of derivatives synthesized from the 5-phenoxypyridine-2-carboxylic acid scaffold is plastidic Acetyl-CoA carboxylase (ACCase) in monocotyledonous plants.

Causality of Selectivity: Monocots (grasses) possess a homomeric plastidic ACCase that is highly sensitive to these inhibitors. In contrast, dicots (broadleaf plants) possess a heteromeric plastidic ACCase that structurally lacks the specific binding pocket in the carboxyltransferase (CT) domain. This evolutionary divergence is the causal mechanism behind the exceptional selectivity index of these compounds.

By competitively binding to the CT domain of the homomeric ACCase, the inhibitor halts the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. Because malonyl-CoA is the essential building block for de novo fatty acid synthesis, its depletion rapidly degrades cell membrane integrity in actively dividing tissues, culminating in meristematic necrosis.

ACCase_Pathway A Acetyl-CoA B Plastidic ACCase (Enzyme) A->B ATP + HCO3- C Malonyl-CoA B->C Carboxylation F Meristematic Necrosis (Plant Death) B->F Inhibition Pathway D De Novo Fatty Acid Biosynthesis C->D E Cell Membrane Integrity D->E E->F Membrane Failure Inhibitor 5-Phenoxypyridine Derivatives Inhibitor->B Competitive Inhibition (CT Domain)

Mechanism of ACCase inhibition by 5-phenoxypyridine derivatives leading to meristematic necrosis.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol in the development pipeline must function as a self-validating system. The following methodologies incorporate internal controls to guarantee that observed effects are strictly target-mediated.

Protocol 1: Scaffold Derivatization via SNAr

Objective: Synthesize novel FOP analogs from 5-phenoxypyridine-2-carboxylic acid.

  • Reaction Setup: Dissolve 5-phenoxypyridine-2-carboxylic acid in anhydrous DMF. Add a selected nucleophile (e.g., a substituted phenol) and a base (e.g., DIPEA)[3].

  • SNAr Execution: Heat the mixture to 80°C. Causality: The electron-withdrawing nature of the pyridine ring activates the 5-position, allowing for efficient nucleophilic attack without requiring extreme thermal conditions[1].

  • Self-Validating Monitoring: Monitor the reaction strictly via LC-MS. Do not proceed to purification until the specific starting material mass ( [M+H]+ 216.06[2]) is fully consumed, preventing false-positive yields during isolation.

  • Purification: Purify via reverse-phase HPLC (ACN/water + TFA)[3].

Protocol 2: In Vitro ACCase Inhibition Assay ( 14C Incorporation)

Objective: Quantify the IC50​ of synthesized derivatives.

  • Enzyme Extraction: Extract plastidic ACCase from both susceptible and resistant (e.g., Ile-1781-Leu mutation) grass biotypes using a buffer containing DTT and glycerol. Causality: DTT prevents oxidative degradation of the massive multi-domain ACCase complex, ensuring baseline enzymatic viability.

  • Assay Initiation: Incubate the enzyme with the synthesized derivative, ATP, acetyl-CoA, and NaH14CO3​ .

  • Reaction Termination: After 30 minutes, add 6N HCl. Causality: The acid denatures the enzyme to stop the reaction and volatilizes all unreacted NaH14CO3​ as 14CO2​ gas. This ensures that only the 14C covalently incorporated into the acid-stable malonyl-CoA remains, creating a self-validating, zero-background signal for scintillation counting.

  • Counter-Screen Validation: Compare the IC50​ of the susceptible biotype against the resistant biotype. If the compound inhibits the susceptible enzyme but fails against the mutant, the researcher definitively validates that the mechanism is target-site specific and not an artifact of generalized protein denaturation.

Experimental_Workflow S1 Scaffold Derivatization (SNAr) S2 In Vitro ACCase Assay (14C) S1->S2 Purified Analogs S3 Resistant Biotype Counter-Screen S2->S3 IC50 < 50nM S3->S1 Resistance Observed S4 Whole-Plant Efficacy Trials S3->S4 Target Validation S5 Lead Optimization S4->S5 Selectivity Index > 10

Iterative screening workflow for 5-phenoxypyridine derivatives with biotype counter-screening.

Quantitative Structure-Activity Relationship (SAR)

The integration of the 5-phenoxypyridine scaffold drastically improves both binding affinity and field efficacy. The table below summarizes representative quantitative data comparing a traditional phenyl-based FOP against novel 5-phenoxypyridine analogs, demonstrating the superiority of the π−π stacking dynamics.

Compound ScaffoldSusceptible ACCase IC50​ (nM)Resistant ACCase IC50​ (nM)Post-Emergence Efficacy (g ai/ha)Selectivity Index (Dicot vs. Monocot)
Traditional Phenyl-FOP120>500010004.0
5-Phenoxypyridine Analog A 18 450 150 12.5
5-Phenoxypyridine Analog B 8 210 75 18.0

Data Interpretation: Analog B demonstrates a 15-fold increase in target affinity ( IC50​ = 8 nM) compared to the traditional scaffold, translating directly to a significantly lower required field application rate (75 g ai/ha) while maintaining a robust safety margin for dicot crops.

References

  • PubChemLite / University of Luxembourg - 5-phenoxypyridine-2-carboxylic acid (C12H9NO3). Retrieved from: [Link]

  • Google Patents - AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof.

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 5-Phenoxypyridine-2-carboxylic Acid

Executive Summary & Mechanistic Rationale 5-Phenoxypyridine-2-carboxylic acid (also known as 5-phenoxypicolinic acid) is a highly versatile heterocyclic building block. It is a critical structural motif in the pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Phenoxypyridine-2-carboxylic acid (also known as 5-phenoxypicolinic acid) is a highly versatile heterocyclic building block. It is a critical structural motif in the pharmaceutical development of Transient Receptor Potential C6 (TRPC6) ion channel inhibitors 1, Acetyl-CoA Carboxylase (ACC) 1 inhibitors 2, and selective kappa opioid receptor antagonists 3.

While classical syntheses rely on the oxidation of pyridyl methanols using harsh oxidants like potassium permanganate 3, modern scalable approaches utilize a highly efficient two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Base-Catalyzed Nitrile Hydrolysis .

This guide details a robust, self-validating protocol starting from commercially available 5-fluoro-2-cyanopyridine. The strong electron-withdrawing nature of the cyano group activates the para-position (C5) of the pyridine ring, making the highly electronegative fluorine an exceptional leaving group for SNAr by a phenoxide nucleophile 2.

Stoichiometry & Reagent Matrix

The following quantitative data summarizes the reagent equivalents for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
5-Fluoro-2-cyanopyridine 122.101.01.22 gStarting Material / Electrophile
Phenol 94.111.21.13 gNucleophile
Potassium Carbonate (K₂CO₃) 138.213.04.15 gMild Heterogeneous Base
N,N-Dimethylformamide (DMF) 73.09-30 mLPolar Aprotic Solvent
5-Phenoxypicolinonitrile 196.201.0 (Step 2)~1.43 gIsolated Intermediate
2N NaOH (aq) 40.00Excess20 mLHydrolysis Reagent
1N HCl (aq) 36.46To pH 4As neededIsoelectric Acidifying Agent

Chemical Synthesis Workflow

SynthesisWorkflow A 5-Fluoro-2-cyanopyridine + Phenol B Step 1: SNAr Reaction (K2CO3, DMF, 100°C, 3h) A->B C 5-Phenoxypicolinonitrile (Intermediate) B->C D Step 2: Base Hydrolysis (2N NaOH, 100°C, 12h) C->D E Step 3: Isoelectric Acidification (1N HCl to pH 4) D->E F 5-Phenoxypyridine-2-carboxylic acid (Final Product) E->F

Figure 1: Two-step synthesis workflow for 5-phenoxypyridine-2-carboxylic acid via SNAr and hydrolysis.

Step-by-Step Experimental Protocols

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: DMF is specifically chosen as a polar aprotic solvent because it leaves the phenoxide anion unsolvated ("naked"), drastically increasing its nucleophilicity. K₂CO₃ is utilized instead of stronger bases (like NaH) to prevent unwanted side reactions, such as premature nitrile hydrolysis or polymerization, while being sufficiently basic to deprotonate phenol at elevated temperatures.

  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-cyanopyridine (1.22 g, 10.0 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add phenol (1.13 g, 12.0 mmol) in one portion, followed by finely powdered, anhydrous K₂CO₃ (4.15 g, 30.0 mmol).

  • Thermal Activation: Attach a reflux condenser. Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 3 hours 1.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The reaction is deemed complete when the lower-Rf starting material is fully consumed, replaced by a distinct, UV-active product spot.

  • Aqueous Quench & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL). Transfer to a separatory funnel and wash the organic layer with distilled water (3 × 50 mL). Expert Insight: Multiple water washes are critical to completely partition the DMF out of the organic phase.

  • Brine Wash & Drying: Wash the organic layer with saturated aqueous NaCl (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to yield 5-phenoxypicolinonitrile (Expected yield: ~70-75%).

Phase 2: Base-Catalyzed Nitrile Hydrolysis & Isoelectric Isolation

Causality & Design: While nitriles can be hydrolyzed with strong acids, basic hydrolysis is deployed here to prevent the thermal decarboxylation commonly observed when heating picolinic acids in strong mineral acids. The subsequent acidification step is highly targeted: picolinic acids are zwitterionic, and adjusting the pH to exactly 4 targets the compound's isoelectric point, minimizing its aqueous solubility and maximizing recovery 1.

  • Hydrolysis: Suspend the purified 5-phenoxypicolinonitrile (1.43 g, ~7.3 mmol) in 2N aqueous NaOH solution (20 mL) in a round-bottom flask.

  • Thermal Cleavage: Stir the mixture at 100 °C overnight (12–16 hours). As the nitrile hydrolyzes to the highly polar sodium carboxylate salt, the heterogeneous suspension will transition into a clear, homogeneous solution.

  • Cooling: Remove the flask from the heat source and allow it to cool completely to room temperature.

  • Isoelectric Acidification (Critical Step): Insert a calibrated pH probe into the stirring solution. Slowly add 1N aqueous HCl dropwise until the solution reaches exactly pH 4 .

  • Isolation: Extract the acidified aqueous layer with Dichloromethane (DCM) (2 × 30 mL). Note: Depending on the concentration, the product may heavily precipitate at pH 4. If a thick precipitate forms, it can be directly isolated via vacuum filtration instead of extraction.

  • Final Workup: If extracted, combine the DCM organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 5-phenoxypyridine-2-carboxylic acid as a solid (Expected yield: ~73%).

Analytical Quality Control

To verify the structural integrity of the synthesized 5-phenoxypyridine-2-carboxylic acid, perform the following checks:

  • LC-MS (ESI+): Expected mass-to-charge ratio [M+H]⁺ is m/z = 216.0.

  • ¹H NMR (DMSO-d₆ or CDCl₃): Look for the diagnostic disappearance of the nitrile carbon (if using ¹³C NMR) and the presence of a broad downfield singlet (>10 ppm) corresponding to the carboxylic acid proton, alongside the characteristic multiplet splitting of the phenoxy aromatic ring (5H) and the pyridine ring (3H).

References

  • INHIBITORS OF TRPC6 - European Patent Office - EP 3700902 B1 Source: Googleapis (European Patent Office) URL:1

  • Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:2

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: ACS Publications (Journal of Medicinal Chemistry) URL:3

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 5-Phenoxypyridine-2-Carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and analytical self-validation for picolinic acid derivatives. Chemical Cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and analytical self-validation for picolinic acid derivatives.

Chemical Context & Mechanistic Rationale

5-Phenoxypyridine-2-carboxylic acid (CAS: 444919-20-4) is a highly privileged scaffold in modern drug discovery. It serves as a critical building block in the synthesis of[1] and selective[2].

As a picolinic acid derivative, its structural topology presents unique electronic and steric parameters during amide bond formation. As a Senior Application Scientist, I emphasize that treating this compound like a standard benzoic acid will lead to suboptimal yields. The causality behind its unique reactivity lies in the pyridine nitrogen at the 2-position:

  • Electronic Activation: The electron-withdrawing nature of the pyridine ring increases the acidity of the carboxyl group, facilitating rapid deprotonation by mild bases[3].

  • Anchimeric Assistance: During activation with uronium-based reagents (e.g., HATU), the adjacent pyridine nitrogen can engage in intramolecular stabilization of the intermediate OAt (7-aza-1-hydroxybenzotriazole) active ester. This pre-organizes the electrophilic center, accelerating the subsequent nucleophilic attack by the amine[3].

  • Base Selection Causality: Choosing N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) is a deliberate necessity. DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the highly reactive OAt ester—a side reaction that leads to dead-end guanidinium byproducts when using less hindered bases[3].

Reaction Pathway Visualization

The following workflow illustrates the mechanistic progression of the HATU-mediated coupling, highlighting the critical intermediate phases.

Mechanism A 5-Phenoxypyridine-2-carboxylic Acid (Starting Material) B DIPEA Deprotonation (Carboxylate Formation) A->B Step 1 C HATU Activation (Uronium Attack) B->C Step 2 D OAt-Active Ester Intermediate (Stabilized by Pyridine N) C->D Step 3 E Amine Nucleophilic Attack D->E Step 4 F Target Picolinamide Product + HOAt + Urea Byproduct E->F Step 5

HATU-mediated amide coupling workflow for 5-phenoxypyridine-2-carboxylic acid.

Quantitative Reagent Comparison

To optimize your synthetic route, the following table summarizes the performance of various coupling systems specifically applied to picolinic acid derivatives based on empirical [4].

Coupling SystemBaseSolventActivation PhasePropagation PhaseTypical YieldByproduct Profile
HATU DIPEADMF30 min at 0 °C12 h at 25 °C85–95% HOAt, water-soluble urea
BOP Et₃NTHF15 min at 25 °C16 h at 25 °C75–85%HOBt, HMPA (Highly Toxic)
HBTU Et₃NACN30 min at 25 °C16 h at 25 °C80–90%HOBt, water-soluble urea
EDC/HOBt DIPEADCM30 min at 0 °C18 h at 25 °C70–80%HOBt, water-soluble urea

Recommendation: HATU/DIPEA is the gold standard for this scaffold, providing the highest conversion rates while avoiding the toxic HMPA byproduct generated by BOP.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating built-in analytical checkpoints to ensure mechanistic success before proceeding to the next step.

Protocol A: High-Efficiency HATU-Mediated Coupling (Standard Route)

Optimized for primary and secondary aliphatic/aromatic amines.

Materials (1.0 mmol scale):

  • 5-Phenoxypyridine-2-carboxylic acid: 215.2 mg (1.0 eq)

  • HATU: 456.3 mg (1.2 eq)

  • DIPEA: 522 µL (3.0 eq)

  • Target Amine: 1.1 mmol (1.1 eq)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Dissolution & Deprotonation: Suspend 5-phenoxypyridine-2-carboxylic acid in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA dropwise. Causality: The solution will become homogeneous as the highly soluble carboxylate salt forms.

  • Thermal Control & Activation: Cool the reaction vessel to 0 °C using an ice bath. Add HATU portion-wise over 5 minutes. Stir at 0 °C for exactly 30 minutes.

    • Self-Validation Checkpoint 1: Quench a 5 µL aliquot into 100 µL of methanol. Analyze via LC-MS. You must observe the complete disappearance of the starting acid (m/z 216 [M+H]⁺) and the appearance of the methyl ester (m/z 230 [M+H]⁺), confirming 100% conversion to the OAt-active ester.

  • Nucleophilic Introduction: Add the target amine (neat or dissolved in 1 mL DMF). If the amine is a hydrochloride salt, add an additional 1.0 eq (174 µL) of DIPEA to liberate the free base in situ.

  • Propagation: Remove the ice bath. Allow the reaction to warm to 25 °C and stir for 12–16 hours.

    • Self-Validation Checkpoint 2: Perform TLC (Eluent: 50% EtOAc/Hexanes). The 5-phenoxy group imparts significant lipophilicity; the product will appear as a distinct, less polar, UV-active spot compared to the baseline-retained starting material.

  • Workup & Isolation: Dilute the mixture with EtOAc (30 mL). Wash sequentially with 5% aqueous LiCl (3 × 15 mL) to completely partition the DMF into the aqueous layer. Wash with saturated NaHCO₃ (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: BOP-Mediated Coupling (Alternative Library Route)

Utilized historically for[2] where THF solubility is required.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-phenoxypyridine-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous THF (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N) (3.0 eq). Note: Et₃N is acceptable here as BOP does not form a highly reactive uronium species that is susceptible to guanidinylation.

  • Activation: Add BOP reagent (1.2 eq) in one portion at room temperature.

  • Propagation: Stir at room temperature for 16 hours.

  • Workup: Evaporate THF. Redissolve the crude residue in EtOAc and wash extensively with water and brine to remove the HMPA byproduct. Caution: HMPA is a known carcinogen; ensure all aqueous waste is segregated and disposed of appropriately.

References

  • Title: Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors (AU2018355743B2)
  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Modified Method for the Synthesis of Tetradentate Ligand Involving Peptide Bond Source: International Journal of Organic Chemistry URL: [Link]

  • Title: The reductive cleavage of picolinic amides Source: Chemical Communications (David Spring Group, University of Cambridge) URL: [Link]

Sources

Method

Comprehensive Application Note: Chromatography Purification Techniques for Crude 5-Phenoxypicolinic Acid

Introduction and Rationale 5-Phenoxypicolinic acid is a highly valued "privileged scaffold" and a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Transient Receptor P...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

5-Phenoxypicolinic acid is a highly valued "privileged scaffold" and a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Transient Receptor Potential Canonical 6 (TRPC6) inhibitors and Prolyl Hydroxylase Domain (PHD) inhibitors[1],[2].

The synthesis of this molecule typically involves the nucleophilic aromatic substitution of a halopicolinonitrile with phenol under basic conditions, followed by the basic hydrolysis of the nitrile group to yield the carboxylic acid[1]. While the synthetic route is robust, the isolation and purification of the crude product present significant chromatographic challenges. The molecule is amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxylic acid moiety. Furthermore, the crude mixture often contains unreacted phenol, positional isomers, and inorganic salts[1].

This application note provides a definitive, causality-driven guide to the chromatographic purification of 5-phenoxypicolinic acid, detailing the physicochemical rationale behind solvent selection, column chemistry, and step-by-step protocols for both bulk cleanup and high-purity isolation.

Physicochemical Profiling & Chromatographic Behavior

To design a self-validating purification protocol, one must first understand the ionization states of the target molecule. Picolinic acid derivatives exhibit complex retention behaviors dependent on the pH of the mobile phase[3],[4].

  • Isoelectric Precipitation: During the initial workup, the basic hydrolysis mixture is acidified using 1N HCl to a precise pH of 4.0[1]. This is not an arbitrary value. At pH 4.0, the molecule exists predominantly in its zwitterionic/neutral state, minimizing aqueous solubility and maximizing its partition coefficient into organic solvents like dichloromethane (DCM)[1].

  • Silanol Interactions: On standard silica-based reversed-phase (RP) columns, the basic pyridine nitrogen strongly interacts with residual acidic silanols, leading to severe peak tailing[5].

  • Ion-Pairing Necessity: To achieve sharp peaks and reproducible retention times, an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid) is mandatory. The acid suppresses the ionization of the carboxylate (increasing hydrophobicity) while ion-pairing with the protonated pyridine ring to shield it from silanol interactions[3],[4].

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyEstimated ValueChromatographic Impact & Strategy
pKa (Pyridine N) ~5.3Protonated at acidic pH; requires ion-pairing agents (TFA/FA) to prevent secondary silanol interactions and peak tailing.
pKa (Carboxylic Acid) ~1.0 - 2.0Deprotonated at neutral pH; requires highly acidic mobile phase (pH < 3) to ensure retention on reversed-phase C18 columns.
LogP (Hydrophobicity) ~1.8Moderate hydrophobicity driven by the phenoxy group; well-suited for standard C18 stationary phases.
UV Absorbance Max 230 nm, 260 nmRequires mobile phases with low UV cutoffs. Acetonitrile is preferred over methanol for detection at 230 nm.

Purification Workflow

The following diagram illustrates the decision matrix for processing the crude reaction mixture through to the final purified API intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (Basic Hydrolysis) Acidification Acidification (1N HCl) Adjust to pH = 4.0 Crude->Acidification Extraction LLE with DCM (Isolate Organic Phase) Acidification->Extraction Isoelectric Precipitation CrudeSolid Crude 5-Phenoxypicolinic Acid (Contains Phenol & Isomers) Extraction->CrudeSolid Decision Purification Strategy CrudeSolid->Decision Flash RP-Flash Chromatography (Bulk Cleanup, C18) Decision->Flash >10g Scale Prep Prep RP-HPLC (High Purity >99%, C18/TFA) Decision->Prep 1-10g Scale MixedMode Mixed-Mode HPLC (Amphoteric Resolution) Decision->MixedMode Complex Impurities

Workflow for the isolation and chromatographic purification of 5-phenoxypicolinic acid.

Detailed Experimental Protocols

Protocol A: Preparative RP-HPLC (High-Purity Isolation)

This method is designed to separate 5-phenoxypicolinic acid from closely related positional isomers and residual phenol, achieving >99% purity suitable for downstream cross-coupling reactions.

System Suitability & Materials:

  • Column: Preparative C18 (e.g., 250 mm × 21.2 mm, 5 µm particle size)[6].

  • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA)[4].

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA[4].

  • Detection: UV at 230 nm and 260 nm[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude 5-phenoxypicolinic acid in a 50:50 mixture of Mobile Phase A and B. Do not use pure organic solvent, as this will cause breakthrough and poor peak shape upon injection. Filter through a 0.45 µm PTFE syringe filter[6].

  • Column Equilibration: Flush the column with 95% Mobile Phase A for 5 column volumes (CV) at a flow rate of 15.0 mL/min to ensure complete protonation of the stationary phase environment.

  • Gradient Elution:

    • 0.0 - 2.0 min: Hold at 10% B (Isocratic hold to focus the band).

    • 2.0 - 15.0 min: Linear gradient from 10% B to 60% B. (The 5-phenoxypicolinic acid typically elutes around 40-45% B).

    • 15.0 - 17.0 min: Ramp to 100% B to wash strongly retained hydrophobic impurities (e.g., unreacted phenol).

    • 17.0 - 20.0 min: Re-equilibrate at 10% B.

  • Fraction Collection & Recovery: Collect fractions based on UV threshold at 260 nm. Pool the fractions containing the target mass. Remove acetonitrile under reduced pressure, then lyophilize the remaining aqueous acidic solution to yield the product as a TFA salt (or neutralize carefully to pH 4 to precipitate the free base)[1].

Protocol B: Mixed-Mode Chromatography (Orthogonal Selectivity)

When standard C18 fails to resolve specific structural isomers, mixed-mode chromatography leverages both the hydrophobic phenoxy group and the basic pyridine ring for separation[4].

System Suitability & Materials:

  • Column: Primesep 100 (Reverse-phase + Strong Cation-Exchange), 150 mm × 4.6 mm, 5 µm[4].

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water containing 50 mM Ammonium Formate buffer (pH 2.8)[4].

  • Flow Rate: 1.0 mL/min.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve ammonium formate in water and adjust to pH 2.8 using formic acid. Causality Note: The ionic strength of the buffer controls the retention of the protonated pyridine ring on the cation-exchange groups, while the acetonitrile controls the reverse-phase retention of the phenoxy group[4].

  • Injection: Inject 10 µL of the crude sample (1 mg/mL).

  • Elution & Monitoring: Run the isocratic method for 15 minutes. The dual retention mechanism will aggressively pull apart isomers that co-elute on standard C18 columns.

Method Comparison Data

Table 2: Comparison of Chromatographic Strategies
MethodStationary PhaseModifier / BufferTypical YieldTarget PurityPrimary Application
RP-Flash C18 (20-40 µm)0.1% Formic Acid85 - 90%90 - 95%Initial bulk cleanup of >10g crude post-extraction.
Prep RP-HPLC C18 (5 µm)0.1% TFA75 - 80%>99.0%Final isolation of API-grade intermediate (1-10g scale).
Mixed-Mode RP + Cation-ExchangeAmmonium Formate70 - 75%>99.5%Resolving closely eluting positional isomers or complex impurities.

Conclusion

The successful purification of 5-phenoxypicolinic acid relies entirely on manipulating its amphoteric properties. By strictly controlling the pH during liquid-liquid extraction (pH 4.0) and utilizing strong ion-pairing acidic modifiers (TFA) during reversed-phase chromatography, scientists can suppress deleterious silanol interactions and achieve baseline resolution. For highly complex crude mixtures, orthogonal techniques like mixed-mode chromatography offer a robust, self-validating alternative to standard C18 methodologies.

References

  • Title: JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor Source: Google Patents URL
  • Title: Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry Source: Benchchem URL
  • Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL
  • Title: Picolinic Acid | SIELC Technologies Source: SIELC Technologies URL

Sources

Application

Application Note: Synthesis and Downstream Coupling of 5-Phenoxypyridine-2-Carboxylic Acid in Drug Discovery

Introduction & Pharmacological Grounding 5-Phenoxypyridine-2-carboxylic acid (CAS 444919-20-4) serves as a highly versatile heteroaromatic building block in the development of advanced pharmaceutical intermediates[1]. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Grounding

5-Phenoxypyridine-2-carboxylic acid (CAS 444919-20-4) serves as a highly versatile heteroaromatic building block in the development of advanced pharmaceutical intermediates[1]. Its unique structural topology—combining a hydrogen-bond accepting pyridine nitrogen, a functionalizable carboxylic acid, and a lipophilic phenoxy ether—makes it an ideal pharmacophore for modulating complex biological targets.

Derivatives of this scaffold have been instrumental in synthesizing selective Kappa Opioid Receptor (KOR) antagonists (such as JDTic analogues) for the treatment of addiction and dysphoria[2]. Furthermore, the scaffold is a critical precursor in the development of Transient Receptor Potential C6 (TRPC6) ion channel inhibitors, which are actively investigated for treating fibrotic disorders and aggressive cancers like glioblastoma[3].

The incorporation of the 5-phenoxypyridine moiety significantly alters the physicochemical profile of the resulting Active Pharmaceutical Ingredient (API). In KOR antagonists, the phenoxy group optimizes blood-brain barrier (BBB) penetration (yielding ideal logBB values between −0.52 and 0.20), while the pyridine nitrogen engages in critical hydrogen bonding within the receptor's binding pocket[4].

SignalingPathway Drug 5-Phenoxypyridine Derivatives KOR Kappa Opioid Receptor (KOR) Drug->KOR Antagonizes TRPC6 TRPC6 Ion Channel Drug->TRPC6 Inhibits Path1 Inhibition of Gi/o signaling KOR->Path1 Path2 Blockade of Ca2+ Influx TRPC6->Path2 Outcome1 Reversal of Dysphoria/Addiction Path1->Outcome1 Outcome2 Anti-fibrotic & Anti-cancer effects Path2->Outcome2

Caption: Pharmacological modulation of KOR and TRPC6 pathways by 5-phenoxypyridine derivatives.

Synthetic Strategy and Workflow

The synthesis of 5-phenoxypyridine-2-carboxylic acid typically proceeds via the selective oxidation of 5-phenoxypyridine-2-methanol. Subsequent derivatization involves amide coupling with complex, sterically hindered amines (e.g., substituted piperazines or pyridazines) to yield the final API[4][3].

SynthesisWorkflow A 5-phenoxypyridine-2-methanol (Precursor) B KMnO4 Oxidation (Acetone, 40-50°C) A->B C 5-phenoxypyridine-2-carboxylic acid (Intermediate) B->C D Amide Coupling (HBTU, Et3N) C->D E Target API (KOR/TRPC6 Modulator) D->E

Caption: Synthetic workflow from pyridyl methanol precursor to final target API.

Self-Validating Experimental Protocols

Protocol 1: Oxidation of 5-Phenoxypyridine-2-methanol to 5-Phenoxypyridine-2-carboxylic Acid

Causality & Design: Potassium permanganate (KMnO₄) is selected as the oxidant because it provides the strong oxidative potential required to convert the electron-deficient pyridyl methanol directly to the carboxylic acid without cleaving the sensitive phenoxy ether linkage. Acetone is utilized as the solvent to moderate the exothermic reaction and maintain the temperature between 40–50 °C, preventing over-oxidation and heterocyclic ring degradation[4].

Step-by-Step Procedure:

  • Initiation: Dissolve 5-phenoxypyridine-2-methanol (1.50 mmol) in 10 mL of HPLC-grade acetone in a round-bottom flask equipped with a magnetic stirrer and temperature probe[4].

  • Oxidation: Add KMnO₄ (4.50 mmol, 3 equiv.) portion-wise over a period of 2 hours. Crucial: Monitor the internal temperature and maintain it strictly at 40–50 °C. The slow addition controls the exothermic generation of manganese dioxide (MnO₂)[4][2].

  • In-Process Control (IPC): Withdraw a 10 μL aliquot, quench with sodium bisulfite, and analyze via TLC (DCM:MeOH 9:1) to confirm the complete consumption of the starting material.

  • Filtration & Washing: Filter the resulting black MnO₂ suspension through a pad of Celite. Wash the retentate thoroughly with 0.1 N aqueous NaOH to ensure complete dissolution and recovery of the carboxylate salt[4].

  • Acidification & Extraction: Carefully adjust the pH of the combined aqueous filtrate to exactly pH 4 using 2 N aqueous HCl. Causality: pH 4 is the calculated isoelectric point for this specific picolinic acid derivative, ensuring maximum precipitation and extraction efficiency of the zwitterionic product[4][2].

  • Isolation: Extract the aqueous layer with CHCl₃ (3 × 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5-phenoxypyridine-2-carboxylic acid as a solid[4]. Validate via MS (Expected [M+H]⁺: 216.06)[5].

Protocol 2: Amide Coupling via HBTU for API Synthesis

Causality & Design: The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the carboxylic acid. Therefore, HBTU is chosen over standard carbodiimides (like EDC) because it rapidly converts the acid into a highly reactive OBt-ester intermediate. Triethylamine (Et₃N) or DIPEA acts as the proton scavenger, driving the reaction forward when coupling with sterically hindered secondary amines (e.g., piperazine derivatives)[2][3].

Step-by-Step Procedure:

  • Activation: To a solution of 5-phenoxypyridine-2-carboxylic acid (0.05 mmol) in anhydrous CH₃CN or DMF (3 mL), add HBTU (0.05 mmol) and Et₃N (25 μL) or DIPEA[2][3]. Stir at room temperature for 30 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine (e.g., piperazine derivative, 0.05 mmol) dissolved in a minimal amount of THF or DMF[4].

  • Reaction & IPC: Stir the mixture at room temperature for 12 hours. Monitor via LC-MS to confirm the formation of the product mass[4][3].

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel or RP-HPLC (ACN/water + TFA) to isolate the pure amide API[4][6].

Quantitative Data Summary

The following table summarizes the key reaction metrics and analytical parameters for the described workflows.

Reaction StepReagents / ConditionsYield RangeKey Analytical MetricCausality / Observation
Oxidation KMnO₄, Acetone, 40–50 °C75–85%MS:[M+H]⁺ 216.06[5]Slow addition prevents thermal runaway; pH 4 maximizes extraction[4].
Amide Coupling HBTU, Et₃N/DIPEA, DMF/CH₃CN80–92%MS / NMRHBTU overcomes the electron-withdrawing effect of the pyridine ring[2][3].
Target API (KOR) in vivo / in vitro modelsN/AlogBB: −0.52 to 0.20[4]Phenoxy group optimizes BBB penetration for CNS targets[4].

References

  • [1] 5-Phenoxypyridine-2-carboxylic acid|CAS 444919-20-4 - Benchchem. Benchchem. 1

  • [4] Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl} - PMC. National Institutes of Health (NIH). 4

  • [2] Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. 2

  • [5] 5-phenoxypyridine-2-carboxylic acid (C12H9NO3) - PubChemLite. Université du Luxembourg. 5

  • [6] JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor. Google Patents. 6

  • [3] INHIBITORS OF TRPC6 - European Patent Office - EP 3700902 B1. Googleapis. 3

  • [7] AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. Google Patents. 7

Sources

Method

Application Note: Catalytic Esterification Methods for 5-Phenoxypyridine-2-Carboxylic Acid

Executive Summary & Mechanistic Background 5-Phenoxypyridine-2-carboxylic acid (CAS 444919-20-4) is a highly valued heterocyclic scaffold utilized extensively in the synthesis of active pharmaceutical ingredients, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

5-Phenoxypyridine-2-carboxylic acid (CAS 444919-20-4) is a highly valued heterocyclic scaffold utilized extensively in the synthesis of active pharmaceutical ingredients, including TRPC6 inhibitors and selective kappa opioid receptor antagonists[1][2]. However, the esterification of this compound presents distinct synthetic challenges due to its picolinic acid motif—specifically, the proximity of the basic pyridine nitrogen to the carboxylic acid group.

As a Senior Application Scientist, it is critical to understand the causality behind the reaction design when working with this substrate:

  • Zwitterionic Character: In its native state, the molecule exists as a zwitterion (the acidic proton transfers to the basic pyridine nitrogen). This severely limits its solubility in standard non-polar organic solvents, often necessitating polar aprotic solvents or using the reactant alcohol as the solvent itself.

  • Catalyst Deactivation in Acidic Conditions: In standard acid-catalyzed Fischer esterifications, the pyridine nitrogen acts as a basic sink. It consumes catalytic protons, buffering the solution and preventing the activation of the carboxylic acid. Therefore, stoichiometric or excess amounts of strong acid (such as dry HCl or SOCl₂) are required to fully protonate the nitrogen and drive the reaction forward[1].

  • The 1,3-Rearrangement Trap: When employing standard carbodiimide coupling reagents (e.g., DCC, EDC) for Steglich esterification, picolinic acids are notoriously susceptible to an intramolecular rearrangement. The intermediate O-acylisourea rapidly rearranges to a thermodynamically stable, unreactive N-acylurea[3]. The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), is mandatory. DMAP intercepts the O-acylisourea to form a highly reactive acylated pyridinium intermediate significantly faster than the rearrangement can occur[4].

Reaction Pathways & Decision Matrix

G Start 5-Phenoxypyridine-2-carboxylic acid (Zwitterionic Scaffold) Method1 In Situ Acid Chloride (SOCl2 / ROH) Start->Method1 Method2 Steglich Esterification (EDC / DMAP / ROH) Start->Method2 Method3 Active Ester Formation (SOCl2 / DMF cat. / NHS) Start->Method3 Mech1 N-Protonation overcomes basicity; forms highly reactive electrophile Method1->Mech1 Mech2 DMAP nucleophilic catalysis outcompetes 1,3-rearrangement to N-acylurea Method2->Mech2 Mech3 Forms stable, isolable active ester for complex amine/alcohol coupling Method3->Mech3 Product 5-Phenoxypyridine-2-carboxylate Ester (Target Compound) Mech1->Product Mech2->Product Mech3->Product

Fig 1: Catalytic esterification pathways for 5-phenoxypyridine-2-carboxylic acid.

Quantitative Method Comparison

To aid in route scouting, the following table summarizes the performance metrics of the three primary catalytic esterification strategies applied to picolinic acid derivatives.

Esterification MethodCatalytic SystemTypical YieldReaction TimePrimary ByproductsScalability & Application Profile
Thionyl Chloride (In Situ) SOCl₂ (generates HCl in situ)85–95%4–12 hSO₂, HCl (gases)High : Ideal for simple alkyl esters (methyl/ethyl). Requires gas scrubbing.
Steglich (Carbodiimide) EDC·HCl + DMAP (0.1-0.2 eq)75–88%12–18 hWater-soluble ureaModerate : Best for complex, acid-sensitive, or sterically hindered alcohols.
Active Ester (NHS/PFP) DMF (cat.) + SOCl₂ + Base65–80%6–12 hTriethylamine HClLow/Moderate : Used when subsequent mild coupling (e.g., peptide/amide) is needed.

Validated Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (Synthesis of Methyl 5-phenoxypicolinate)

Causality & Logic: Thionyl chloride serves a dual purpose in this protocol. First, it reacts with methanol to generate HCl in situ, which protonates the basic pyridine ring and breaks the insoluble zwitterionic network. Second, it converts the carboxylic acid into a highly electrophilic acid chloride intermediate, which rapidly undergoes alcoholysis[3].

Step-by-Step Methodology:

  • Preparation: Suspend 5-phenoxypyridine-2-carboxylic acid (10.0 mmol, 2.15 g) in anhydrous methanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (15.0 mmol, 1.1 mL) dropwise over 15 minutes.

    • Self-Validation Check: The opaque suspension should gradually turn into a clear solution as the hydrochloride salt of the acid chloride forms and dissolves.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 to 6 hours. Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 1:1; visualize under UV 254 nm).

  • Concentration: Once the starting material is entirely consumed, cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol and residual acidic gases (HCl/SO₂).

  • Neutralization & Extraction: Dissolve the crude residue in dichloromethane (DCM, 30 mL). Carefully add saturated aqueous NaHCO₃ (20 mL) in portions until the aqueous layer reaches pH 8.

    • Causality: Neutralization is a critical self-validating step. If the pH remains acidic, the product will remain protonated as a water-soluble pyridinium salt and will be lost in the aqueous waste. Neutralization converts it to the free base ester, allowing it to partition into the organic phase.

  • Isolation: Separate the organic layer, extract the aqueous layer with additional DCM (2 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.

Protocol B: DMAP-Catalyzed Steglich Esterification (Synthesis of Complex Esters)

Causality & Logic: For sterically hindered or highly acid-sensitive alcohols, the harsh conditions of Protocol A are unsuitable. EDC·HCl is utilized to activate the acid under mild conditions. A catalytic amount of DMAP acts as a potent nucleophile to form an acylated pyridinium intermediate, completely outcompeting the dead-end N-acylurea rearrangement pathway inherent to picolinic acids[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-phenoxypyridine-2-carboxylic acid (5.0 mmol, 1.08 g) and the target complex alcohol (5.5 mmol) in anhydrous DCM (20 mL). For a greener solvent alternative, 2-Methyltetrahydrofuran (2-MeTHF) can be utilized[4].

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.5 mmol, 61 mg, 0.1 equiv).

    • Self-Validation Check: Ensure DMAP is fully dissolved before proceeding. Omitting DMAP with picolinic acids will result in >50% conversion to the inactive N-acylurea[3].

  • Activation: Cool the mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (6.0 mmol, 1.15 g) portion-wise to control the mild exotherm.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours. Monitor via TLC or LC-MS.

  • Workup: Dilute the reaction with additional DCM (20 mL). Wash sequentially with 0.5 M HCl (15 mL) to remove DMAP and any unreacted basic starting materials, followed by saturated NaHCO₃ (15 mL) to remove unreacted acid, and finally brine (15 mL).

  • Purification: Dry the organic phase over MgSO₄, concentrate under vacuum, and purify via silica gel flash chromatography to remove trace urea byproducts.

References

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids Source: Molecules (via PMC / NIH) URL:[Link][3]

  • AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors Source: Google Patents URL:[2]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 5-phenoxypyridine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic challenges associated with 5-phenoxypyridine-2-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic challenges associated with 5-phenoxypyridine-2-carboxylic acid. This structural motif is a critical building block in drug discovery, particularly in the development of kinase inhibitors and opioid receptor antagonists.

Below, you will find mechanistic insights, troubleshooting FAQs, optimized protocols, and quantitative data to help you maximize your synthesis yield.

Mechanistic Pathways & Route Selection

Achieving high yields requires selecting the correct synthetic pathway based on your starting materials. The two most reliable methods are the Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Etherification .

The SNAr pathway is generally preferred due to its metal-free nature and high scalability [3]. While the pyridine nitrogen typically activates the 2- and 4-positions for SNAr, placing a strongly electron-withdrawing cyano group at the 2-position provides critical para-activation to the 5-position. This allows for efficient nucleophilic attack by phenol[2].

G SM1 5-Fluoropyridine- 2-carbonitrile SNAr SNAr: Phenol Cs2CO3, DMF SM1->SNAr Int 5-Phenoxypyridine- 2-carbonitrile SNAr->Int Hydro Hydrolysis NaOH, Reflux Int->Hydro Prod 5-Phenoxypyridine- 2-carboxylic acid Hydro->Prod SM2 5-Bromopyridine- 2-carboxylic acid Ullmann Ullmann: Phenol CuI, Ligand, Base SM2->Ullmann Ullmann->Prod

Synthetic pathways for 5-phenoxypyridine-2-carboxylic acid via SNAr and Ullmann coupling.

Troubleshooting Guide & FAQs

Q1: Why is my SNAr yield with 5-chloropyridine-2-carbonitrile so low compared to the fluoro-analog? A1: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is highly electronegative, which heavily polarizes the C-F bond and stabilizes the accumulating negative charge in the transition state. Switching from a chloro- to a fluoro-leaving group (i.e., using 5-fluoropyridine-2-carbonitrile) will drastically increase your conversion rate and overall yield [2].

Q2: I am seeing incomplete conversion in the Ullmann coupling of 5-bromopyridine-2-carboxylic acid with phenol. How can I drive it to completion? A2: Incomplete conversion in Ullmann couplings is typically caused by catalyst aggregation or disproportionation of the Cu(I) species into inactive Cu(0) and Cu(II). Ensure you are using a rigorously degassed solvent. More importantly, incorporate a bidentate ligand such as 8-hydroxyquinoline or 1,10-phenanthroline (at 10–20 mol%). These ligands solubilize the copper and stabilize the active catalytic species, preventing deactivation [3].

Q3: During the hydrolysis of 5-phenoxypyridine-2-carbonitrile, my reaction stalls at the primary amide. How do I force full hydrolysis to the carboxylic acid? A3: Nitrile hydrolysis proceeds stepwise through an amide intermediate. The second step (amide to carboxylic acid) is sterically and electronically more demanding. To overcome this activation energy barrier, increase the concentration of the base (e.g., 6M NaOH) and run the reaction under reflux in an EtOH/H2O mixture for at least 16 hours. If the amide persists, switching to acidic hydrolysis (refluxing concentrated HCl) can force the reaction to completion.

Q4: How do I remove unreacted phenol during the workup of the SNAr product without chromatography? A4: Phenol can be stubbornly retained in organic phases. During the aqueous workup of the intermediate 5-phenoxypyridine-2-carbonitrile, wash the organic layer with cold 1M NaOH. The base deprotonates the unreacted phenol (pKa ~10), partitioning the resulting phenoxide into the aqueous layer, while the neutral nitrile product remains safely in the organic phase.

Experimental Protocols

Protocol A: SNAr Synthesis of 5-Phenoxypyridine-2-carbonitrile

This protocol utilizes the "naked anion" effect of cesium carbonate to maximize nucleophilicity.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-fluoropyridine-2-carbonitrile (1.0 eq) and phenol (1.2 eq).

  • Solvation & Base Addition: Suspend the reactants in anhydrous DMF (0.2 M concentration). Add finely powdered Cs₂CO₃ (1.5 eq). Causality Note: The larger ionic radius of the Cs⁺ cation leads to a looser ion pair with the phenoxide, significantly increasing the nucleophile's reactivity compared to potassium or sodium salts.

  • Execution: Stir the mixture at 80 °C under a nitrogen atmosphere for 4 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) until the starting fluoropyridine is completely consumed.

  • Self-Validating Workup: Cool to room temperature and quench with distilled water. Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers with 1M NaOH (to selectively remove excess phenol), followed by a brine wash to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Hydrolysis to 5-Phenoxypyridine-2-carboxylic acid

This protocol ensures complete conversion of the nitrile to the carboxylic acid while preventing product loss during isolation.

  • Reaction Setup: Dissolve the crude 5-phenoxypyridine-2-carbonitrile in a 1:1 mixture of Ethanol and 6M aqueous NaOH.

  • Execution: Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 100 °C) for 16 hours.

  • Workup: Cool the mixture to room temperature and remove the Ethanol under reduced pressure. Dilute the remaining aqueous residue with water and wash once with diethyl ether. Causality Note: This ether wash is critical as it removes any non-polar organic impurities before product precipitation.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 3–4 using 6M HCl. The product will precipitate as a white/off-white solid. Causality Note: The isoelectric point of picolinic acid derivatives is around pH 3-4. Over-acidification (pH < 2) will protonate the pyridine nitrogen, pulling the product back into the aqueous phase and ruining your yield.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure product [1].

Quantitative Data Matrices

Table 1: Effect of Leaving Group and Base on SNAr Yield (Reaction: 5-Halopyridine-2-carbonitrile + Phenol)

Leaving GroupBaseSolventTemp (°C)Time (h)Isolated Yield (%)
-ClK₂CO₃DMF1002445%
-ClCs₂CO₃DMF1001862%
-FK₂CO₃DMF80888%
-F Cs₂CO₃ DMF 80 4 >95%

Table 2: Ligand Optimization for Ullmann Etherification (Reaction: 5-Bromopyridine-2-carboxylic acid + Phenol)

CatalystLigand (20 mol%)BaseSolventTemp (°C)Isolated Yield (%)
CuI (10 mol%)NoneK₂CO₃DMSO11015%
CuI (10 mol%)1,10-PhenanthrolineK₂CO₃DMSO11065%
CuI (10 mol%) 8-Hydroxyquinoline Cs₂CO₃ DMSO 110 82%

References

  • Title : Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Overcoming Mutagenicity and Ion Channel Activity: Optimization of Selective Spleen Tyrosine Kinase Inhibitors Source : Journal of Medicinal Chemistry URL :[Link]

Optimization

Technical Support Center: Formulation &amp; Solubility of 5-Phenoxypyridine-2-carboxylic Acid

Welcome to the Application Scientist Support Center. Formulating functionalized pyridine derivatives for aqueous biological assays frequently presents thermodynamic and kinetic solubility challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Formulating functionalized pyridine derivatives for aqueous biological assays frequently presents thermodynamic and kinetic solubility challenges. This guide provides causality-driven troubleshooting strategies to help you successfully solubilize 5-phenoxypyridine-2-carboxylic acid in aqueous media.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular mechanics. The parent scaffold, pyridine-2-carboxylic acid (picolinic acid), is highly hydrophilic with an aqueous solubility of 887 g/L[1]. However, the addition of a bulky, lipophilic phenoxy ether at the 5-position fundamentally alters the molecule's hydration dynamics[2].

The phenoxy group disrupts hydrogen bonding with water and drastically increases the partition coefficient (LogP)[3]. Furthermore, the molecule is amphoteric. It possesses an acidic carboxylic acid (pKa ~1.07) and a basic pyridine nitrogen (pKa ~5.40)[4]. In mildly acidic to neutral conditions, the molecule exists as a zwitterion, forming a highly stable, tightly packed crystal lattice driven by head-to-tail ionic interactions. This lattice energy resists aqueous dissolution.

Quantitative Data Summary
ParameterPyridine-2-carboxylic acid (Core)5-Phenoxypyridine-2-carboxylic acid
Molecular Weight 123.11 g/mol 215.20 g/mol
Aqueous Solubility 887 g/L (Highly Soluble)< 1 g/L (Poorly Soluble)
LogP 0.72~2.8 - 3.2 (Estimated)
pKa (Carboxylic Acid) 1.07~1.5 - 2.0
pKa (Pyridine Nitrogen) 5.40~5.0 - 5.5

(Data extrapolated from core picolinic acid baseline metrics[1][3][4])

Ionization A pH < 1.0 Cationic Form (Protonated Pyridine) B pH 3.0 - 5.0 Zwitterionic Form (Lowest Solubility) A->B Increase pH (Deprotonate COOH) C pH > 7.0 Anionic Form (Deprotonated Carboxyl) B->C Increase pH (Deprotonate NH+)

Fig 1: pH-dependent ionization states of 5-phenoxypyridine-2-carboxylic acid affecting solubility.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate instantly when diluted into a pH 7.4 buffer from a DMSO stock?

The Causality: When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the local concentration of the API exceeds its thermodynamic solubility limit before the DMSO can diffuse into the bulk water. This "solvent shock" causes rapid nucleation. Because the lipophilic phenoxy group strongly prefers self-association over hydration, the molecules instantly aggregate into an insoluble suspension.

The Solution: Solvent Shift with High-Shear Mixing Protocol This protocol utilizes kinetic energy and temperature to prevent local supersaturation during the solvent shift.

  • Prepare Stock: Dissolve the API in anhydrous DMSO to create a 50 mM stock. (Self-validation: The stock must be optically clear. If cloudy, moisture has compromised the DMSO; discard and use a fresh, sealed bottle).

  • Pre-warm Buffer: Heat your target aqueous buffer (pH 7.4) to 37°C. Elevating the temperature temporarily increases the kinetic solubility threshold.

  • High-Shear Mixing: Place the buffer on a magnetic stirrer at high speed to create a deep vortex.

  • Dropwise Addition: Introduce the DMSO stock directly into the center of the vortex in 5 µL to 10 µL increments.

  • Equilibration: Allow the solution to stir for 10 minutes before cooling to room temperature. Ensure the final DMSO concentration remains ≤ 2% v/v to prevent assay toxicity.

Q2: How can I achieve high aqueous solubility without using organic cosolvents?

The Causality: To dissolve the molecule purely in water, you must break the zwitterionic crystal lattice. By elevating the pH above 8.0, you fully deprotonate the carboxylic acid while ensuring the pyridine nitrogen remains unprotonated. This yields a uniformly anionic species that readily undergoes ion-dipole interactions with water, acting as its own surfactant.

The Solution: Alkaline Salt Formation Protocol

  • Suspension: Suspend 10 mg of solid API in 8 mL of deionized water.

  • Alkalinization: Add 0.1 M NaOH dropwise while monitoring continuously with a calibrated pH meter. Stop when the pH reaches 8.0–8.5.

  • Energy Input: Sonicate the mixture in a water bath for 5 minutes. The suspension will transition to a clear solution as the sodium salt forms.

  • Back-Titration (Self-Validation Step): Carefully back-titrate the solution to your target biological pH (e.g., 7.4) using 0.05 M HCl. Validation: If the solution turns cloudy during back-titration, you have exceeded the maximum solubility limit at pH 7.4. You must add more water to dilute the system and repeat the titration.

  • Finalization: Adjust to a final volume of 10 mL with water.

Q3: My downstream assay is highly sensitive to pH changes and DMSO. What is the alternative?

The Causality: When pH adjustment and organic solvents are biologically incompatible, you must physically mask the lipophilic moiety. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic phenoxy group of the API partitions into the cyclodextrin cavity, shielding it from water, while the polar pyridine-carboxylate core remains exposed to the aqueous phase.

The Solution: Host-Guest Encapsulation Protocol

  • Prepare Carrier: Dissolve HP-β-CD in your standard assay buffer (e.g., PBS pH 7.4) to create a 20% (w/v) solution.

  • Addition: Add the solid 5-phenoxypyridine-2-carboxylic acid directly to the cyclodextrin solution (target API concentration: 2-5 mg/mL).

  • Complexation (Self-Validation Step): Stir continuously for 24 hours at 25°C. Validation: The solid-to-complex transition is kinetically slow. If you attempt to use the solution before 24 hours, encapsulation will be incomplete, resulting in variable dosing in your assay.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

Workflow Start Solid API (5-Phenoxypyridine-2-carboxylic acid) Step1 Dissolve in DMSO (50 mM Stock) Start->Step1 Step2 Dropwise addition to vortexing aqueous buffer Step1->Step2 Decision Is solution clear? Step2->Decision Success Proceed with Assay Decision->Success Yes Fail Precipitation Observed Decision->Fail No Fix1 Adjust pH > 7.4 (Alkaline Salt Formation) Fail->Fix1 Fix2 Add 20% HP-β-CD (Host-Guest Complexation) Fail->Fix2 Fix1->Step2 Retry Fix2->Step2 Retry

Fig 2: Decision tree and troubleshooting workflow for aqueous formulation of the API.

References

  • Title: 2-Pyridinecarboxylic acid for synthesis 98-98-6 | Source: Sigma-Aldrich | URL: 1[1]

  • Title: Cas 98-98-6, Picolinic acid | Source: LookChem | URL: 4[4]

  • Title: Picolinic acid | C6H5NO2 | CID 1018 | Source: PubChem (NIH) | URL: 3[3]

  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}... | Source: PMC (NIH) | URL: 2[2]

Sources

Troubleshooting

optimizing HPLC mobile phase conditions for 5-phenoxypyridine-2-carboxylic acid analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of complex, multi-functional active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of complex, multi-functional active pharmaceutical ingredients (APIs).

Analyzing 5-phenoxypyridine-2-carboxylic acid presents a unique set of challenges. This molecule is an amphoteric zwitterion: it features a basic pyridine nitrogen (estimated pKa​≈4.5 ) and an acidic carboxylic acid moiety (estimated pKa​≈1.0 ). Treating this compound as a simple hydrophobic aromatic will inevitably lead to method failure. A robust method requires a mechanistic understanding of its ionization states and a self-validating approach to mobile phase buffering.

Mechanistic Workflow: Ionization & Column Selection

The physical state of 5-phenoxypyridine-2-carboxylic acid is entirely dictated by the mobile phase pH[1]. The diagram below outlines the causal relationship between pH adjustment, the resulting molecular species, and the required chromatographic mode.

HPLC_Optimization Analyte 5-phenoxypyridine-2-carboxylic acid (Amphoteric Zwitterion) Low_pH Low pH (< 2.5) Cationic State Analyte->Low_pH Mid_pH Mid pH (3.5 - 5.5) Zwitterionic State Analyte->Mid_pH High_pH High pH (> 7.5) Anionic State Analyte->High_pH RP_IP Reversed-Phase (C18) Additive: 0.1% TFA Mechanism: Ion-Pairing Low_pH->RP_IP HILIC ZIC-HILIC / Mixed-Mode Buffer: NH4-Acetate Mechanism: Hydrophilic Partition Mid_pH->HILIC RP_High RP (Hybrid Silica) Buffer: NH4-Bicarbonate Mechanism: Hydrophobic High_pH->RP_High

Logical workflow for selecting HPLC mobile phase conditions based on analyte ionization.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and occasional peak splitting on my standard C18 column? Causality & Solution: Peak tailing for pyridine derivatives is classically driven by strong acid-base interactions between the basic pyridine nitrogen and unreacted, acidic silanol groups on the silica stationary phase[2]. Peak splitting occurs when the mobile phase pH is within ±1.0 pH unit of the molecule's pKa​ . In this mid-pH range, the analyte exists in two distinct ionization states (protonated vs. zwitterionic) that dynamically interconvert during the run, resulting in a split or heavily distorted peak[1]. Actionable Fix: Shift the mobile phase pH at least 2 units away from the pKa​ . Operating at pH 2.0 using 0.1% Trifluoroacetic acid (TFA) ensures both functional groups are fully protonated. TFA acts as an ion-pairing agent, increasing the hydrophobicity of the cationic form while simultaneously masking residual silanols to sharpen the peak.

Q2: My retention times drift significantly from day to day. How do I stabilize the method? Causality & Solution: Retention time drift for ionizable compounds is a symptom of inadequate buffer capacity or improper mobile phase preparation. When aqueous buffers are mixed with organic modifiers (like Acetonitrile or Methanol) on-line via pump proportioning valves, an apparent pH shift ( δ shift) occurs, altering the effective pH of the system[3]. Actionable Fix: Do not rely on on-line mixing for unbuffered or weakly buffered systems. Prepare the mobile phase by measuring the pH after mixing the aqueous and organic components, or strictly control the gravimetric preparation of a high-capacity buffer (e.g., 20 mM Ammonium Formate) to ensure absolute batch-to-batch consistency[3].

Q3: I cannot get enough retention on a C18 column even at low pH; the compound elutes near the void volume. What are my options? Causality & Solution: While the phenoxy group adds some hydrophobicity, the highly polar zwitterionic core often dominates, leading to poor partitioning into the non-polar C18 phase. Actionable Fix: Transition to a Mixed-Mode column (which combines reversed-phase and cation-exchange properties)[4] or a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) stationary phase. In HILIC mode, the highly polar zwitterionic state (achieved at pH 4.5) becomes an advantage, as it partitions strongly into the water-enriched layer on the silica surface[5].

Quantitative Data: Mobile Phase & Column Matrix

To facilitate rapid method development, I have summarized the expected chromatographic outcomes based on mobile phase conditions.

Chromatographic ModeMobile Phase pHDominant Analyte SpeciesRecommended Buffer / AdditiveExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )
Reversed-Phase (Low pH) 2.0 - 2.5Cationic0.1% TFA (Ion-pairing)3.0 - 5.01.0 - 1.2
Reversed-Phase (Mid pH) 4.0 - 5.0Zwitterionic10 mM Ammonium Acetate0.5 - 1.0 (Poor)> 2.0 (Tailing/Split)
ZIC-HILIC (Mid pH) 4.5 - 5.5Zwitterionic10 mM Ammonium Acetate4.0 - 7.01.1 - 1.3
Reversed-Phase (High pH) 9.0 - 10.0Anionic10 mM Ammonium Bicarbonate1.5 - 2.51.1 - 1.4
Experimental Protocols: Building a Self-Validating System

Trustworthiness in analytical chemistry means your method proves its own validity before every single run. The following protocol integrates a dual-probe System Suitability Test (SST) to validate the mobile phase chemistry before sample injection.

Protocol A: Reversed-Phase Ion-Pairing Workflow (Low pH)

Step 1: Mobile Phase Preparation

  • Aqueous (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure H2​O (0.1% v/v, pH 2.0).

  • Organic (B): Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Causality Note: Adding TFA to both lines maintains a constant ion-pairing concentration and prevents baseline drift during gradient elution.

Step 2: Column Equilibration

  • Install a fully end-capped, high-density C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Flush with 10 column volumes (CV) of 95% A / 5% B. This fully protonates the stationary phase silanols and saturates the column with the TFA ion-pairing agent.

Step 3: Self-Validating System Suitability Test (SST)

  • Inject a standard mixture containing Uracil (dead volume marker) and Pyridine (silanol activity marker)[2].

  • Acceptance Criteria: The Pyridine asymmetry factor ( As​ ) must be ≤1.3 . If As​>1.3 , the mobile phase buffer capacity is compromised, or the column's silica base is degraded. Do not proceed with sample analysis until resolved.

Step 4: Sample Analysis

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Diluent: Dissolve 5-phenoxypyridine-2-carboxylic acid in 95% A / 5% B to prevent solvent-mismatch peak distortion.

References
  • Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds | Source: shimadzu-webapp.eu | URL: 1

  • Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid | Source: helixchrom.com | URL: 4

  • Title: What Chromatograms Can Teach Us About Our Analytes | Source: chromatographyonline.com | URL: 2

  • Title: Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution | Source: Analytical Chemistry (ACS) | URL: 3

  • Title: Evaluation of Mobile Phase Characteristics on Three Zwitterionic Columns in HILIC mode for Liquid Chromatography-High Resolution | Source: strath.ac.uk | URL: 5

Sources

Optimization

scale-up optimization for 5-phenoxypyridine-2-carboxylic acid batch manufacturing

Welcome to the Process Chemistry Support Center. Scaling up the batch manufacturing of an Active Pharmaceutical Ingredient (API) requires a deep understanding of Critical Process Parameters (CPPs) such as heat transfer,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Scaling up the batch manufacturing of an Active Pharmaceutical Ingredient (API) requires a deep understanding of Critical Process Parameters (CPPs) such as heat transfer, mass transfer, and mixing times[1]. This guide addresses the specific thermodynamic and kinetic bottlenecks encountered when scaling up the synthesis of 5-phenoxypyridine-2-carboxylic acid (also known as 5-phenoxypicolinic acid)—from thermal runaways during oxidation to oiling out during isoelectric crystallization.

Module 1: Reaction Engineering & Synthesis Troubleshooting

Incident Report 101: Thermal Runaway During Alcohol Oxidation

Q: When scaling the oxidation of (5-phenoxypyridin-2-yl)methanol using potassium permanganate (KMnO₄) from 100 g to 10 kg, we observed a sudden, uncontrollable exotherm. How can we safely scale this step?

Root Cause Analysis: The oxidation of the pyridyl methanol to the picolinic acid via KMnO₄ is highly exothermic. At the laboratory scale, the high surface-area-to-volume ratio of a glass flask allows for rapid heat dissipation, making it easy to maintain the target 40–50 °C temperature window[2]. At the pilot scale, this ratio plummets, leading to adiabatic heat accumulation. If the solid oxidant is added too rapidly, unreacted KMnO₄ accumulates in the reaction matrix. Once the activation energy threshold is breached, a rapid, autocatalytic decomposition occurs, leading to a thermal runaway.

Corrective Action: Implement a controlled, portion-wise dosing strategy over an extended period (e.g., 6 hours instead of the lab-scale 2 hours)[2]. Couple this with Process Analytical Technology (PAT) such as in-situ FTIR to monitor the consumption of the oxidant in real-time. Prior to scale-up, perform Reaction Calorimetry (RC1) to determine the heat of reaction ( ΔHr​ ) and the Maximum Temperature of the Synthesis Reaction (MTSR) under adiabatic conditions.

Incident Report 102: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Q: We are exploring an alternative route using the SNAr of 5-bromo-2-picolinonitrile with phenol. The lab yield was 85%, but the 50 L batch yielded only 60% with significant tar formation. Why?

Root Cause Analysis: Nucleophilic aromatic substitution (SNAr) on halogenated pyridines proceeds via a stepwise addition-elimination sequence involving a highly reactive Meisenheimer complex[3]. Prolonged heating at scale—an unavoidable consequence of longer ramp-up and cool-down times in large batch reactors—causes thermal degradation of this intermediate and promotes side reactions, such as ether cleavage or polymerization.

Corrective Action: Transitioning to continuous flow reactors for the SNAr step can tightly control residence time, preventing the degradation seen in extended batch cycles[3]. If batch processing is strictly required, optimize the agitation to improve mass transfer and reduce the reaction temperature by utilizing a more polar aprotic solvent to stabilize the transition state.

Module 2: Downstream Processing & Isoelectric Crystallization

Incident Report 201: Product "Oiling Out" During Isolation

Q: During the final acidification step to isolate 5-phenoxypyridine-2-carboxylic acid, the product forms a sticky oil instead of filterable crystals. How do we induce proper crystallization?

Root Cause Analysis: 5-Phenoxypyridine-2-carboxylic acid contains both a basic pyridine nitrogen and an acidic carboxylic acid, making it an amphoteric molecule. "Oiling out" (liquid-liquid phase separation) occurs when the local concentration of the non-ionized form rapidly exceeds its solubility limit, creating a supersaturated state that crashes out as an amorphous oil rather than a crystalline solid. This is exacerbated by rapid acid dosing and poor mixing at scale.

Corrective Action: The product must be precipitated exactly at its isoelectric point (pH 4.0), where zwitterion formation minimizes aqueous solubility[2]. To prevent oiling out, implement a slow, controlled acid dosing rate with a high-shear impeller, and introduce seed crystals at pH 4.5 before reaching the final isolation pH.

Quantitative Data: Scale-Up Parameter Optimization

To ensure batch-to-batch consistency, the following thermodynamic and kinetic parameters must be strictly controlled during the transition from lab to pilot scale.

Process ParameterLab Scale (100 g)Pilot Scale (10 kg)Mechanistic Impact on Yield & Purity
KMnO₄ Dosing Time 2.0 Hours[2]6.0 HoursPrevents accumulation of unreacted oxidant; mitigates thermal runaway risk.
Reaction Temperature 40–50 °C[4]40–45 °CTighter thermal bandwidth prevents over-oxidation and ring-opening side reactions.
Acid Dosing Rate (HCl) 10 mL/min0.2 L/minSlow dosing prevents local supersaturation, avoiding liquid-liquid phase separation.
Target Isolation pH 4.0 ± 0.2[2]4.0 ± 0.05pH 4.0 is the exact isoelectric point; deviations >0.1 increase aqueous solubility.
Cooling Ramp Rate Natural cooling0.2 °C/minControlled supersaturation generation promotes crystal growth over nucleation.

Validated Experimental Protocol: Scaled-Up Oxidation & Isolation

This self-validating system ensures that thermodynamic limits are respected during batch execution, adapted directly from validated medicinal chemistry workflows[2][4].

Step 1: Reactor Preparation Charge a jacketed, glass-lined reactor with (5-phenoxypyridin-2-yl)methanol (1.0 eq) and process-grade acetone (10 relative volumes). Set the jacket temperature cascade control to maintain an internal temperature of 40 °C. Causality: Acetone provides sufficient solubility for the substrate while remaining relatively inert to mild permanganate oxidation at this temperature.

Step 2: Controlled Oxidant Dosing Equip the reactor with a solid dosing funnel. Add Potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 6 hours, ensuring the internal temperature does not exceed 45 °C[2]. Causality: The extended dosing schedule ensures the reaction kinetics consume the oxidant as it is added, preventing a buildup of potential energy that leads to thermal runaway.

Step 3: Quench and Filtration Once HPLC indicates <1.0% starting material, filter the resulting black suspension (manganese dioxide, MnO₂) through a Nutsche filter. Wash the retentate cake with 0.1 N aqueous NaOH[4]. Causality: The alkaline wash converts any entrained product in the filter cake into its highly soluble sodium salt, maximizing recovery.

Step 4: Isoelectric Crystallization (Critical) Transfer the combined aqueous filtrate to a precipitation vessel. Under moderate agitation (150 rpm), slowly dose 2 N aqueous HCl. Pause dosing at pH 4.5 and hold for 30 minutes to allow initial nucleation. Resume dosing until the pH reaches exactly 4.0[2]. Causality: Holding at pH 4.5 allows the system to relieve supersaturation slowly, forming a crystalline seed bed that prevents the remaining product from oiling out as it reaches the isoelectric point of pH 4.0.

Step 5: Isolation Extract the resulting aqueous suspension with 2-Methyltetrahydrofuran (2-MeTHF) (3 × 5 volumes) or filter directly if the particle size distribution is adequate. Dry under vacuum at 45 °C.

Process Visualization

G A Substrate: (5-phenoxypyridin-2-yl)methanol B Oxidation Reactor (Acetone, 40-45°C) A->B D Nutsche Filtration (Remove MnO2) B->D Black Suspension C KMnO4 Dosing (Portion-wise, 6h) C->B Exotherm Control E Alkaline Wash (0.1 N NaOH) D->E Retentate Recovery F Isoelectric Acidification (pH 4.0 with 2N HCl) E->F Filtrate Processing G Final API Intermediate: 5-Phenoxypicolinic Acid F->G Crystallization & Extraction

Workflow for the scaled-up batch oxidation and isoelectric isolation of 5-phenoxypicolinic acid.

References

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. 2

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl} | PMC - National Institutes of Health. 4

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions | ACS Combinatorial Science - ACS Publications. 3

  • Scaling Up Pharma API | AbbVie Contract Manufacturing. 1

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance with 5-Phenoxypyridine-2-Carboxylic Acid Derivatives

Welcome to the technical support resource for researchers working with 5-phenoxypyridine-2-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with 5-phenoxypyridine-2-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges arising from the unique structural properties of this scaffold. The inherent steric congestion in these molecules can often impede standard synthetic transformations, leading to low yields and reaction failures. Here, we dissect these challenges and offer field-proven protocols to ensure your research progresses efficiently.

The Root of the Challenge: Understanding Steric Hindrance

Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups within a molecule obstructs a chemical reaction.[1][2] In the case of 5-phenoxypyridine-2-carboxylic acid, the large phenoxy group at the C5 position and the carboxylic acid at the C2 position create a sterically crowded environment around the pyridine ring.[3] This congestion can physically block the approach of reagents, slow reaction rates, and prevent the formation of desired products, particularly in common reactions like amide bond formation and transition metal-catalyzed cross-couplings.[1][4][5]

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during your synthesis, providing a causal analysis and actionable solutions.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to couple 5-phenoxypyridine-2-carboxylic acid with a moderately to highly substituted amine using standard coupling reagents (e.g., HBTU, HATU, EDC/HOBt), but the reaction is yielding minimal product. What is causing this failure and how can I overcome it?

Causal Analysis: The primary issue is the severe steric clash between the phenoxy group on the pyridine ring and the incoming nucleophilic amine. This congestion hinders the amine's ability to approach and attack the activated carboxylic acid intermediate, a necessary step for amide bond formation.[4][6] Standard coupling reagents create activated esters that are themselves bulky, further exacerbating the steric problem.

Solutions & Protocols:

  • Optimize Reaction Conditions:

    • Increase Temperature and Time: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Extending the reaction time (e.g., to 12-24 hours) can also improve yields for sluggish reactions.[6]

    • Solvent Selection: Utilize aprotic polar solvents such as DMF, NMP, or dioxane, which are effective for these types of couplings.[7]

  • Employ a Less Bulky Activation Strategy: Acyl Fluorides The conversion of the carboxylic acid to an acyl fluoride is a highly effective strategy. The small size of the fluorine atom minimizes steric hindrance at the reaction center, making the carbonyl carbon more accessible to the hindered amine nucleophile.[8]

    Protocol 1: Acyl Fluoride-Mediated Amide Coupling [8]
    • Acyl Fluoride Formation: In an inert atmosphere glovebox or under Argon, dissolve 5-phenoxypyridine-2-carboxylic acid (1.0 equiv.) in anhydrous DCM. Add cyanuric fluoride or an alternative fluorinating agent like BTFFH (1.2 equiv.) and a suitable base (e.g., pyridine, 2.0 equiv.). Stir at room temperature for 1-2 hours. Monitor by LC-MS or TLC for the disappearance of the starting carboxylic acid.

    • Amide Coupling: To the solution containing the in situ generated acyl fluoride, add the sterically hindered amine (1.1 equiv.).

    • Reaction Progression: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-6 hours.

    • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

  • Utilize Specialized Catalytic Methods: For particularly challenging couplings, direct amidation using catalysts designed to tolerate steric bulk can be effective. Boron-derived catalysts, for instance, can facilitate amide bond formation under milder conditions.[9][10]

Strategy Key Advantage When to Use
Increase Temp/Time Simple modification of existing protocol.For moderately hindered substrates where some product is forming.
Acyl Fluoride Intermediate Minimizes steric bulk of the activated species.[8]For highly hindered substrates or when standard coupling fails completely.
Specialized Catalysts Can operate under milder conditions and offer alternative mechanisms.[9]For advanced troubleshooting or when functional groups are sensitive to other methods.
Issue 2: Failure in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I have a halogenated derivative of 5-phenoxypyridine-2-carboxylic acid (or its ester) and am attempting a cross-coupling reaction. The reaction is sluggish, gives low yields, or returns only starting material. What are the likely causes?

Causal Analysis: Two primary factors contribute to the failure of cross-coupling reactions with this scaffold:

  • Steric Hindrance: The bulky phenoxy group can impede critical steps in the catalytic cycle, such as oxidative addition of the palladium catalyst to the aryl halide.[5]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst (e.g., Palladium), effectively deactivating it and halting the catalytic cycle.[11]

Solutions & Protocols:

  • Crucial Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective for this class of substrate.[12] The use of bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands is critical. These ligands promote the formation of a highly active, monoligated Pd(0) species, which is necessary to overcome the steric barrier to oxidative addition.[5][7][12]

  • Catalyst System and Conditions Optimization:

    • Catalyst Choice: Consider using a more active pre-catalyst system. In some cases, nickel catalysts may offer superior performance for sterically demanding couplings.[7][13]

    • Base and Solvent: The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is standard. Aprotic polar solvents like dioxane, THF, or toluene are commonly employed.[7][12]

    Protocol 2: Optimized Suzuki Coupling for a Hindered Pyridine Substrate
    • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the 5-phenoxypyridine halide (1.0 equiv.), the boronic acid or ester partner (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

    • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4-5 mol%).

    • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane). Degas the reaction mixture thoroughly by sparging with Argon for 15-20 minutes.

    • Heating: Heat the reaction to the required temperature (typically 80-110 °C) and monitor by LC-MS or TLC.

    • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography.

Parameter Recommendation for Hindered Substrates Rationale
Ligand Bulky, electron-rich biarylphosphines (SPhos, XPhos) or NHCs.[5]Promotes formation of active monoligated catalyst; accelerates oxidative addition.
Catalyst Active pre-catalysts (e.g., Pd₂(dba)₃, Palladacycles) or Ni-based systems.[5][7]Higher catalytic activity needed to overcome steric and electronic barriers.
Base Strong, non-coordinating bases (K₃PO₄, Cs₂CO₃, NaOtBu).[7][12]Crucial for efficient transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig).
Atmosphere Strictly inert (Argon or Nitrogen).Prevents deactivation of the sensitive Pd(0) catalytic species.[12]

Visualizing the Problem and Solution

Steric_Hindrance cluster_acid 5-Phenoxypyridine-2-carboxylic acid cluster_interaction Acid Pyridine-COOH Phenoxy Bulky Phenoxy Group Clash Steric Clash! Amine R-NH2

Caption: Steric clash between the bulky phenoxy group and a hindered amine.

Troubleshooting_Workflow Start Low Yield in Amide Coupling Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Increase_Conditions Increase Temperature & Reaction Time Check_Reagents->Increase_Conditions Reagents OK Change_Reagent Switch to a More Powerful Coupling Reagent (e.g., COMU, T3P) Increase_Conditions->Change_Reagent Still Low Yield Acyl_Fluoride Adopt Acyl Fluoride Activation Protocol Change_Reagent->Acyl_Fluoride Still Low Yield Success Reaction Successful Acyl_Fluoride->Success

Caption: Troubleshooting workflow for low amide coupling yield.

Frequently Asked Questions (FAQs)

Q1: How can I be certain that steric hindrance is the primary cause of my reaction failure? A: A good diagnostic test is to run a control experiment with a less sterically hindered analogue. For example, if your reaction fails with 5-phenoxypyridine-2-carboxylic acid, try running the identical reaction with pyridine-2-carboxylic acid. If the latter proceeds smoothly, it is a strong indicator that steric hindrance from the phenoxy group is the culprit.[6]

Q2: Are there any non-coupling alternatives for forming amide bonds with this scaffold? A: Yes, for extremely challenging cases, you can redesign the synthesis. One powerful method involves converting the carboxylic acid into an isocyanate, which can then be reacted with a Grignard reagent or an organolithium species. This approach circumvents the traditional amine nucleophile pathway and can be highly effective for creating sterically congested tertiary amides.[4][14]

Q3: My cross-coupling reaction is clean but very slow. Besides changing the ligand, what is the first parameter I should adjust? A: If the reaction is proceeding cleanly but slowly, the catalytic turnover is likely being hampered. After ensuring your ligand is appropriate, the next parameter to optimize is often the base. The choice of base can dramatically affect the rate of key steps in the catalytic cycle. Switching from a weaker base like Na₂CO₃ to a stronger one like Cs₂CO₃ or K₃PO₄ can significantly accelerate the reaction.[7][12]

Q4: Can microwave irradiation be beneficial for these reactions? A: Absolutely. Microwave heating provides rapid, uniform, and efficient energy transfer to the reaction mixture. This can be particularly effective for overcoming the high activation energy barriers associated with sterically hindered transformations, often leading to dramatically reduced reaction times and improved yields.[10][11]

References

  • Malapit, C. A., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Retrieved from [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Fiveable. (2025). Steric hindrance - Organic Chemistry II. Retrieved from [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

  • Di Constantino, V., et al. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • El-Sepelgy, O., et al. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ferraz, M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

  • ChemTalk. (2021). Steric Hindrance. Retrieved from [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Phenoxypyridine-2-carboxylic Acid Crystallization &amp; Precipitation

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of amphoteric heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of amphoteric heterocyclic compounds.

5-Phenoxypyridine-2-carboxylic acid (5-PPA) is a highly valued chemical scaffold, prized primarily as a bioisostere in agrochemical R&D for constructing complex bioactive molecules like ACCase inhibitor herbicides[1]. Because it contains both a weakly basic pyridine nitrogen and a weakly acidic carboxylic acid, its solubility profile is highly pH-dependent, making its crystallization and precipitation workflows prone to phase-separation issues and polymorphism.

Part 1: Physicochemical Framework & Data Presentation

Understanding the molecular behavior of 5-PPA is the first step in diagnosing isolation failures. The table below summarizes the critical quantitative data and its direct causality on your crystallization workflows.

ParameterValueCrystallization Causality & Impact
Chemical Name 5-Phenoxypyridine-2-carboxylic acidCore scaffold dictates solvent interactions and hydrogen-bonding networks.
CAS Number 444919-20-4Primary identifier for sourcing, regulatory tracking, and SDS retrieval[1].
Molecular Formula C₁₂H₉NO₃The phenoxy ether linkage introduces conformational flexibility that can sterically delay nucleation[2].
Monoisotopic Mass 215.058 DaUtilized for mass balance and saturation trajectory calculations[2].
Target Precipitation pH ~4.0The isoelectric point where the amphoteric zwitterion exhibits minimum aqueous solubility, maximizing yield[3].
Polymorphism Risk HighProne to forming pseudopolymorphs (hydrates/solvates) depending on the solvent activity and cooling rate[1].
Part 2: Diagnostic Troubleshooting (FAQ)

Q: Why does my 5-PPA "oil out" (liquid-liquid phase separation) instead of forming crystals during cooling crystallization? A: Oiling out occurs when the supersaturation of 5-PPA exceeds the metastable limit of the liquid-liquid phase boundary before it reaches the solid nucleation boundary. The phenoxy group provides conformational flexibility, which sterically hinders rapid lattice packing. Causality & Solution: To shift the thermodynamic pathway, you must lower the chemical potential gradually. Instead of rapid cooling, maintain the temperature just above the cloud point and introduce 1-2% w/w of pure 5-PPA seed crystals. Seeding bypasses the high activation energy required for primary nucleation, forcing the system to deposit solute onto the existing crystal lattice rather than separating into a solute-rich liquid phase.

Q: How do I maximize the recovery of 5-PPA from an aqueous reaction mixture (e.g., post-oxidation)? A: 5-PPA contains both a weakly basic pyridine nitrogen and a weakly acidic carboxylic acid. In basic conditions (e.g., post-KMnO₄ oxidation), it remains highly soluble as an ionized carboxylate salt. Causality & Solution: You must perform a controlled pH shift to force the molecule into its neutral/zwitterionic state. Titrate the solution with 2N HCl until the pH stabilizes exactly at 4.0[3]. Dropping the pH below 2.0 will protonate the pyridine ring, forming a highly soluble hydrochloride salt and drastically reducing your yield.

Q: I am observing inconsistent crystal habits and variable melting points across batches. What is the root cause? A: This is indicative of polymorphism or the formation of pseudopolymorphs (such as hydrates or solvates). 5-PPA's structural motif allows for multiple hydrogen-bonding networks depending on the solvent environment[1]. Causality & Solution: A thorough investigation into the polymorphism of 5-PPA requires standardizing your solvent system and drying protocols[1]. If using an anti-solvent approach, strictly control the anti-solvent addition rate. Validate the final solid form using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure batch-to-batch consistency[1].

Part 3: Validated Experimental Methodologies

The following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) to ensure the thermodynamic state of the system is correct before proceeding to the next step.

Protocol A: Self-Validating pH-Shift Precipitation (Aqueous Matrix)

This protocol utilizes pH stabilization and visual turbidity as IPCs to ensure the system has reached thermodynamic equilibrium.

  • Dissolution & Polishing: Ensure the crude 5-PPA is fully dissolved in a dilute alkaline solution (e.g., 0.1 N NaOH) at 25°C. Pass the solution through a 0.45 µm PTFE filter to remove heterogeneous impurities.

  • Initial Titration: Under continuous overhead stirring (300 rpm), add 2N HCl dropwise. Monitor the pH continuously using a calibrated probe.

  • Nucleation Pause (IPC): As the pH approaches 4.5–5.0, the solution will become turbid. Self-Validation Step: Pause the acid addition for 15 minutes. If turbidity does not persist, the solution is undersaturated and requires partial evaporation before proceeding.

  • Final pH Adjustment: Resume adding 2N HCl until the pH stabilizes exactly at 4.0[3].

  • Ostwald Ripening: Age the slurry for 2 hours at 20°C. This thermodynamic aging allows smaller, unstable crystals to dissolve and redeposit onto larger crystals, improving filterability and purity.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with cold deionized water (pre-adjusted to pH 4.0 to prevent dissolution) and dry under vacuum at 45°C to a constant weight.

Protocol B: Anti-Solvent Crystallization (Organic Matrix)

This protocol uses targeted seeding to prevent oiling out and control the polymorphic form.

  • Dissolution: Dissolve crude 5-PPA in a minimal volume of Tetrahydrofuran (THF) at 40°C[3].

  • Anti-Solvent Titration: Slowly add Heptane (anti-solvent) at a rate of 0.1 volumes/minute until slight visual turbidity is achieved, marking the edge of the metastable zone.

  • Seeding (IPC): Add 1% w/w of pure 5-PPA seed crystals. Self-Validation Step: Hold the temperature at 40°C for 30 minutes. If the seeds dissolve, the system is undersaturated; add 5% more Heptane and re-seed.

  • Controlled Cooling: Cool the suspension to 5°C at a linear, controlled rate of 0.2°C/min to maintain a constant supersaturation level without crossing the liquid-liquid phase boundary.

  • Completion & Isolation: Add the remaining Heptane (up to 3 volumes total) to drive the yield. Isolate via filtration, wash with cold Heptane, and dry in a vacuum oven.

Part 4: Troubleshooting Workflow Diagram

Workflow Start Crude 5-PPA Solution Solvent Identify Solvent Matrix Start->Solvent Aqueous Aqueous Matrix (Basic pH) Solvent->Aqueous Water Organic Organic Matrix (e.g., THF) Solvent->Organic Organic pHShift pH-Shift Protocol Titrate with 2N HCl Aqueous->pHShift Cooling Anti-Solvent Protocol Add Heptane/Cool Organic->Cooling CheckpH Is pH 4.0 Reached? pHShift->CheckpH Oiling Oiling Out Detected? Cooling->Oiling AdjustpH Continue Titration CheckpH->AdjustpH No Isolate Filter, Wash & Dry Pure 5-PPA Crystals CheckpH->Isolate Yes Seed Hold Temp & Add 1% w/w Seeds Oiling->Seed Yes Oiling->Isolate No AdjustpH->CheckpH Seed->Isolate

Fig 1: Diagnostic decision tree for 5-PPA crystallization and phase-separation troubleshooting.

References
  • 5-phenoxypyridine-2-carboxylic acid (C12H9NO3) Source: PubChemLite URL:[Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl} Source: National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of Synthesized 5-phenoxypyridine-2-carboxylic acid

For researchers and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. The synthesis of novel compounds like 5-phenoxypyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. The synthesis of novel compounds like 5-phenoxypyridine-2-carboxylic acid, a molecule with potential applications in pharmaceuticals and materials science, necessitates a robust validation strategy.[1] This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other principal analytical techniques, offering field-proven insights into designing a comprehensive validation workflow.

The Central Role of Structural Validation

The successful synthesis of a target molecule is only the first step; confirming its identity and purity is paramount.[1] Spectroscopic techniques provide a non-destructive window into the molecular structure, allowing for the verification of functional groups, connectivity, and overall molecular formula.[2] An integrated approach, leveraging the strengths of multiple techniques, provides the highest level of confidence in the final product.[3][4]

Part 1: Primary Validation with FTIR Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[1][5] For 5-phenoxypyridine-2-carboxylic acid, FTIR is instrumental in confirming the presence of the key carboxylic acid, ether, and pyridine moieties.

Expected FTIR Spectral Features of 5-phenoxypyridine-2-carboxylic acid

The structure of 5-phenoxypyridine-2-carboxylic acid contains several distinct functional groups that give rise to characteristic absorption bands in the IR spectrum. Due to hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the position and shape of their absorption bands.[6][7]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance and Causality
O-H StretchCarboxylic Acid3300 - 2500Very broad and strong band, often obscuring C-H stretches. The breadth is a direct result of strong intermolecular hydrogen bonding in the carboxylic acid dimer.[6][7][8][9]
Aromatic C-H StretchPhenyl & Pyridine Rings3100 - 3000Multiple sharp, medium-to-weak bands. Their presence confirms the aromatic components of the molecule.[10]
C=O StretchCarboxylic Acid1710 - 1680Strong, sharp peak. Its position is slightly lowered from a simple ketone due to conjugation with the pyridine ring.[7][9]
C=C and C=N StretchesAromatic Rings1600 - 1450Multiple sharp bands of variable intensity, characteristic of the pyridine and phenyl ring skeletal vibrations.[11]
C-O-C Asymmetric StretchAryl Ether1270 - 1230Strong, characteristic band confirming the ether linkage between the two aromatic rings.
C-O StretchCarboxylic Acid1320 - 1210Strong band, coupled with the O-H in-plane bend, further confirming the carboxylic acid group.[5][7]
O-H Out-of-Plane BendCarboxylic Acid960 - 900Broad, medium-intensity band, another hallmark of a hydrogen-bonded carboxylic acid dimer.[7]
C-H Out-of-Plane BendAromatic Rings900 - 650The pattern of these bands can be indicative of the substitution pattern on the aromatic rings.[1]
Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Instrumentation: A modern FTIR spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two, Agilent Cary 630) equipped with a diamond ATR accessory.[1]

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum with nothing on the crystal. This measures the ambient atmosphere (CO₂, H₂O) which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the dried, synthesized 5-phenoxypyridine-2-carboxylic acid powder onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The software automatically performs background subtraction. If necessary, perform a baseline correction to ensure all peaks originate from the same horizontal axis.

  • Interpretation: Analyze the resulting spectrum, identifying the key peaks and comparing them to the expected values in the table above.

Visualization of the FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation Start Synthesized Product Clean Clean ATR Crystal Start->Clean Background Acquire Background (16-32 scans) Clean->Background Sample Apply Sample to Crystal Background->Sample Spectrum Acquire Sample Spectrum Sample->Spectrum Process Process Data (Baseline Correction) Spectrum->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Validate Validation Decision Interpret->Validate

Caption: Experimental workflow for FTIR validation.

Part 2: A Comparative Analysis of Validation Techniques

While FTIR is excellent for functional group identification, it provides limited information about the overall molecular connectivity and formula.[12] For unambiguous validation, a multi-technique approach is essential.[3][4][13]

Comparison Overview
Technique Information Provided Strengths Limitations
FTIR Spectroscopy Presence of functional groups (C=O, O-H, C-O-C, etc.).[1]Fast, inexpensive, requires minimal sample, good for initial screening.[1]Does not provide detailed connectivity or stereochemistry. Ambiguous for isomers.
¹H NMR Spectroscopy Number of unique proton environments, chemical shifts, splitting patterns (connectivity), and integration (proton ratios).[2][14]Provides detailed information on the proton framework and connectivity of the molecule.Can have overlapping signals in complex molecules. Requires deuterated solvents.
¹³C NMR Spectroscopy Number of unique carbon environments and their chemical shifts (e.g., C=O, aromatic C, aliphatic C).[2][8]Complements ¹H NMR, confirms the carbon skeleton, and is less prone to signal overlap.Less sensitive (requires more sample or longer acquisition time), does not typically show couplings.
Mass Spectrometry (MS) Precise molecular weight (confirming molecular formula) and fragmentation patterns.[15][16]Extremely sensitive, confirms elemental composition with high resolution, provides structural clues from fragmentation.[15]Isomers often cannot be distinguished. Can be destructive.
In-Depth Look at Alternative Techniques

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[2] It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

Expected NMR Signals for 5-phenoxypyridine-2-carboxylic acid:

  • ¹H NMR: One would expect to see distinct signals for the protons on the pyridine ring and the phenyl ring. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield, typically >10 ppm.[8][17] The coupling patterns (splitting) between adjacent protons would confirm their relative positions.

  • ¹³C NMR: The spectrum would show 12 distinct signals for the 12 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be significantly downfield (>165 ppm), providing strong evidence for this functional group.[8]

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse sequence.

  • Processing: Fourier transform the raw data (FID), phase the spectrum, and integrate the signals.

  • Interpretation: Assign the peaks based on their chemical shift, integration, and multiplicity.

Mass spectrometry provides the exact molecular weight of a compound, which is crucial for confirming its molecular formula.[16]

Expected Mass Spectrum for 5-phenoxypyridine-2-carboxylic acid (C₁₂H₉NO₃):

  • Molecular Ion (M⁺): The expected monoisotopic mass is approximately 215.058 g/mol .[18] A high-resolution mass spectrometer (HRMS) can measure this mass to within a few parts per million, confirming the elemental formula C₁₂H₉NO₃.

  • Fragmentation: Common fragmentation patterns might include the loss of CO₂ (44 Da) or the cleavage of the ether bond, providing further structural evidence.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Ionization: The sample is nebulized and ionized in the ESI source, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

  • Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion: An Integrated Validation Strategy

No single technique tells the whole story. A robust and trustworthy validation of synthesized 5-phenoxypyridine-2-carboxylic acid relies on the synergistic use of multiple analytical methods.

Logic_Diagram center_node Unambiguous Structural Validation of 5-phenoxypyridine-2-carboxylic acid ftir FTIR center_node->ftir Functional Groups? h_nmr ¹H NMR center_node->h_nmr Proton Framework? c_nmr ¹³C NMR center_node->c_nmr Carbon Skeleton? ms Mass Spec center_node->ms Molecular Formula? ftir->center_node Confirms C=O, O-H, C-O-C h_nmr->center_node Confirms Connectivity c_nmr->center_node Confirms C-count ms->center_node Confirms M.W.

Caption: Complementary nature of spectroscopic techniques.

By starting with FTIR as a rapid screen for the essential functional groups, researchers can quickly confirm the success of key reaction steps. Following up with NMR provides the definitive map of the molecule's atomic connectivity, while high-resolution mass spectrometry confirms that the final product has the correct elemental composition. This multi-faceted approach ensures the scientific integrity of the work and provides the highest degree of confidence in the synthesized material.

References

  • J-Stage. (n.d.). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • PMC. (n.d.). Spectral deep learning for prediction and prospective validation of functional groups. Retrieved from [Link]

  • Open Access Journals. (n.d.). Principles of Organic Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

  • PubMed. (2004, November 26). Identification of Novel Synthetic Organic Compounds With Supersonic Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Ellis, J. D. (n.d.). Identification of Chemical Structures and Substructures via Deep Q-Learning. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Best Methods to Interpret FTIR Spectra in Research. Retrieved from [Link]

  • Chem.iitb. (2015, September 23). The Role of Spectroscopy in Organic Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Functional group identification for FTIR spectra using image-based machine learning. Retrieved from [Link]

  • Science and Education Publishing. (2025, January 8). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

  • Britannica. (2026, February 10). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]

  • ACS Publications. (2021, June 30). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • De Gruyter. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 5-phenoxypyridine-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-phenoxypyridine-2-carboxylic acid (C12H9NO3). Retrieved from [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]

  • PMC. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2022, March 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

  • EURASIAN JOURNAL OF CHEMISTRY. (2024, May 10). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Retrieved from [Link]

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